Nordiphenhydramine-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
246.36 g/mol |
IUPAC Name |
N-methyl-2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]ethanamine |
InChI |
InChI=1S/C16H19NO/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3/i2D,4D,5D,8D,9D |
InChI Key |
AGSLYHYWLYGAOU-FPWDVLCWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OCCNC)[2H])[2H] |
Canonical SMILES |
CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Isotopic Purity of Nordiphenhydramine-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Nordiphenhydramine-d5. Nordiphenhydramine, the N-desmethylated metabolite of diphenhydramine (B27), is a significant compound in metabolism and pharmacological studies. Its deuterated isotopologue, this compound, serves as an invaluable internal standard for quantitative bioanalysis by mass spectrometry. This guide details a proposed synthetic route, experimental protocols, and analytical methodologies for the characterization of its isotopic purity.
Introduction to Nordiphenhydramine and Its Deuterated Analog
Nordiphenhydramine is the primary active metabolite of diphenhydramine, a first-generation antihistamine with anticholinergic, sedative, and antiemetic properties.[1] Diphenhydramine undergoes N-demethylation in the body, primarily mediated by cytochrome P450 enzymes such as CYP2D6, CYP1A2, CYP2C9, and CYP2C19, to form Nordiphenhydramine.[2][3] The study of this metabolite is crucial for understanding the pharmacokinetics and pharmacodynamics of diphenhydramine.
Deuterium-labeled internal standards are essential for accurate quantification in mass spectrometry-based bioassays.[4] this compound, with five deuterium (B1214612) atoms incorporated into its structure, provides a mass shift that allows it to be distinguished from the endogenous, unlabeled analyte, while exhibiting nearly identical chemical and physical properties. This ensures accurate correction for variations during sample preparation and analysis.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the etherification of a deuterated benzhydrol with a suitable amino alcohol. This approach builds the core structure with the deuterium label already incorporated.
Reaction Scheme:
This reaction is a Williamson ether synthesis, a well-established method for forming ethers.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzhydrol-d5 (Diphenyl-d5-methanol)
-
N-Methylethanolamine
-
Toluene, anhydrous
-
p-Toluenesulfonic acid (catalyst)
-
Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Benzhydrol-d5 (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap.
-
Once the formation of water ceases, cool the reaction mixture to room temperature.
-
Add N-Methylethanolamine (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and continue for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a 1 M NaOH solution, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Isotopic Purity Assessment
The determination of isotopic purity is critical to ensure the suitability of this compound as an internal standard. The two primary techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a labeled compound.[5][6]
Experimental Protocol: Isotopic Purity by LC-HRMS
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Chromatography: Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer. Use a suitable C18 column and a gradient elution with mobile phases such as water and acetonitrile (B52724) containing 0.1% formic acid.
-
Mass Spectrometry: Acquire data in full scan mode in the positive ion mode. The mass spectrometer should be calibrated to ensure high mass accuracy.
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of all expected isotopologues (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
The isotopic purity is reported as the percentage of the d5 isotopologue.
-
Table 1: Illustrative Isotopic Purity Data for this compound by HRMS
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled) | 0.1 |
| d1 | 0.2 |
| d2 | 0.3 |
| d3 | 0.9 |
| d4 | 2.5 |
| d5 | 96.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the location and extent of deuterium incorporation.[7] Both ¹H NMR and ²H NMR can be utilized.
Experimental Protocol: Isotopic Purity by NMR
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons on the deuterated phenyl ring confirms the location of the deuterium labels.
-
The integral of the remaining proton signals can be compared to the integral of a known internal standard to quantify the amount of non-deuterated species.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of a signal in the aromatic region confirms the presence and chemical environment of the deuterium atoms.
-
Table 2: Illustrative Quantitative NMR Data for Isotopic Purity
| Technique | Parameter Measured | Result |
| ¹H NMR | Integration of aromatic protons (deuterated ring) | < 1% of expected for non-deuterated |
| ²H NMR | Presence of deuterium signal in aromatic region | Signal confirmed |
| Combined | Calculated Isotopic Purity | > 95% |
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Analytical Workflow for Isotopic Purity
Caption: Analytical workflow for isotopic purity determination.
Mechanism of Action of H1 Receptor Antagonists
Caption: Simplified signaling pathway of H1 receptor antagonists.
Conclusion
This technical guide outlines a robust approach for the synthesis and characterization of this compound. The proposed synthetic route provides a clear and efficient method for its preparation. The detailed analytical protocols for HRMS and NMR spectroscopy are essential for verifying the high isotopic purity required for its use as an internal standard in regulated bioanalytical studies. The successful synthesis and rigorous characterization of this compound are critical for advancing research in drug metabolism and pharmacokinetics.
References
- 1. The antihistamine diphenhydramine is demethylated by anaerobic wastewater microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physical and Chemical Characteristics of Nordiphenhydramine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordiphenhydramine-d5, also known as N-desmethyldiphenhydramine-d5, is the deuterated analog of Nordiphenhydramine, a primary metabolite of the first-generation antihistamine, Diphenhydramine (B27). The incorporation of five deuterium (B1214612) atoms into one of the phenyl rings enhances its utility in metabolic studies, pharmacokinetic research, and as an internal standard in analytical assays. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, primarily focusing on its hydrochloride salt form, which is the common commercial presentation.
Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes information on the non-deuterated form, Nordiphenhydramine, for comparative purposes. It is crucial to note that while the fundamental chemical structure is analogous, the physical properties of deuterated compounds can exhibit slight variations compared to their non-deuterated counterparts.
Chemical and Physical Properties
The chemical identity and core physical properties of this compound hydrochloride and its non-deuterated form are summarized below.
| Property | This compound Hydrochloride | Nordiphenhydramine Hydrochloride |
| Chemical Name | 2-(diphenylmethoxy)-N-methylethylamine-d5 hydrochloride | 2-(diphenylmethoxy)-N-methylethylamine hydrochloride |
| Synonyms | N-desmethyldiphenhydramine-d5 HCl | Nordiphenhydramine HCl, Dimenhydrinate Impurity F |
| Chemical Formula | C₁₆H₁₅D₅ClNO | C₁₆H₂₀ClNO |
| Molecular Weight | 282.82 g/mol | 277.79 g/mol [1] |
| CAS Number | Not available | 53499-40-4[1] |
| Appearance | White to off-white solid (presumed) | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Synthesis and Formulation
Formulation: this compound is typically supplied as a neat solid, usually in its hydrochloride salt form, for research purposes.
Analytical Methodologies
A specific analytical method for the quantification of this compound has not been detailed in the available literature. However, a dispersive liquid-liquid microextraction (DLLME) followed by gas chromatography-flame ionization detection (GC-FID) has been developed for its non-deuterated analog, N-desmethyl diphenhydramine.[2] This method can likely be adapted for the analysis of the deuterated compound.
Dispersive Liquid-Liquid Microextraction (DLLME) Protocol for N-desmethyl diphenhydramine: [2]
-
Sample Preparation: Aqueous solutions of the analyte are prepared. The pH is adjusted using concentrated sodium hydroxide (B78521) and a phosphate (B84403) buffer.
-
Extraction: A mixture of toluene (B28343) (extraction solvent) and acetonitrile (B52724) (disperser solvent) is rapidly injected into the aqueous sample, forming a cloudy solution.
-
Phase Separation: The mixture is centrifuged to separate the organic and aqueous phases. To aid in the collection of the toluene layer, the aqueous layer can be frozen.
-
Analysis: The collected toluene extract is evaporated, reconstituted in a suitable solvent like methanol, and analyzed by GC-FID.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, MS) for this compound are not publicly available. However, mass spectrometry data for the non-deuterated form, N-desmethyldiphenhydramine, shows a precursor ion ([M+H]+) with a mass-to-charge ratio (m/z) of 242.1539.[3] For this compound, the expected [M+H]+ ion would be approximately 5 mass units higher, around m/z 247.
Metabolic Pathways and Biological Interactions
Nordiphenhydramine is the primary N-demethylated metabolite of diphenhydramine.[4] The metabolism of diphenhydramine is primarily carried out by the cytochrome P450 enzyme system in the liver, with CYP2D6 being a key enzyme.[5] The use of this compound is advantageous in metabolic studies as it can be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry, allowing for precise tracking and quantification.
Experimental Workflows
The following diagram illustrates a general workflow for the analysis of this compound in a biological matrix, a common application for this deuterated standard.
Storage and Stability
Deuterated compounds are generally stable. For long-term storage, it is recommended to keep this compound hydrochloride in a cool, dry place, protected from light.
Conclusion
This compound is a valuable tool for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. While a comprehensive dataset of its physical and chemical properties is not yet available, this guide consolidates the existing information and provides a framework for its application. Further studies are warranted to fully characterize this important deuterated metabolite.
References
- 1. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of diphenhydramine and its metabolite, N-desmethyl diphenhydramine using dispersive liquid-liquid microexctraction (DLLME) and gas chromatography - American Chemical Society [acs.digitellinc.com]
- 3. N-Desmethyldiphenhydramine | C16H19NO | CID 40791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
Decoding the Certificate of Analysis for Nordiphenhydramine-d5: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a research compound. This guide provides an in-depth explanation of the data and methodologies presented in a typical CoA for Nordiphenhydramine-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of its parent compound, Nordiphenhydramine.
Compound Information and Specifications
The initial section of a CoA provides fundamental details about the compound and the specific lot being certified. This information is essential for traceability and proper handling.
| Parameter | Specification |
| Product Name | This compound |
| Catalog Number | Varies by Supplier |
| Lot Number | Example: NRD5-25-001 |
| Molecular Formula | C₁₆H₁₄D₅NO |
| Molecular Weight | 246.36 g/mol |
| CAS Number | Not available |
| Storage | -20°C, protect from light and moisture |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile |
Analytical Data for Lot NRD5-25-001
This section summarizes the quantitative results from various analytical tests performed on the specific batch of this compound. These tests confirm the compound's identity, purity, and isotopic enrichment.
| Test | Method | Result |
| Chemical Purity (HPLC) | High-Performance Liquid Chromatography | 99.8% |
| Isotopic Enrichment | Mass Spectrometry | 99.5% (d5) |
| Identity Confirmation (¹H NMR) | Proton Nuclear Magnetic Resonance | Conforms to structure |
| Identity Confirmation (MS) | Mass Spectrometry | Conforms to structure |
| Residual Solvents | Gas Chromatography (GC) | <0.1% |
| Water Content | Karl Fischer Titration | <0.1% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of the results presented in the CoA. Below are the protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated or other impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
-
Objective: To confirm the molecular weight of this compound and determine the extent of deuterium (B1214612) incorporation.
-
Instrumentation: Agilent 6545 Q-TOF LC/MS system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Full scan.
-
Scan Range: m/z 100-500.
-
Procedure: A dilute solution of the compound is infused into the mass spectrometer. The resulting spectrum is analyzed for the presence of the expected molecular ion peak ([M+H]⁺) at m/z 247.19. The relative intensities of the isotopic peaks (d0 to d5) are used to calculate the isotopic enrichment.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts and splitting patterns of the protons.
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum is compared to a reference spectrum to ensure that all expected proton signals are present and that there are no significant impurity peaks. The absence of signals corresponding to the deuterated positions confirms successful labeling.
Visualizing Key Processes
To further clarify the relationships and workflows involved, the following diagrams are provided.
This comprehensive guide provides the necessary framework for understanding the critical data and methodologies presented in a Certificate of Analysis for this compound. By carefully reviewing the CoA, researchers can have confidence in the quality and integrity of their analytical standards, leading to more reliable and reproducible scientific outcomes.
Navigating Isotopic Labeling: A Technical Guide to the Structural Differences Between Nordiphenhydramine and Nordiphenhydramine-d5
For Immediate Release
This technical guide provides a comprehensive analysis of the structural distinctions between Nordiphenhydramine and its deuterated analogue, Nordiphenhydramine-d5. Tailored for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles of isotopic labeling in this context and offers detailed methodologies for their differentiation and characterization.
Core Structural Comparison
Nordiphenhydramine is a primary metabolite of the first-generation antihistamine, diphenhydramine. The core structural difference between Nordiphenhydramine and this compound lies in the isotopic substitution of five hydrogen atoms with deuterium (B1214612) atoms on one of the phenyl rings. This seemingly subtle alteration has significant implications for analytical characterization, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy.
| Property | Nordiphenhydramine | This compound |
| Molecular Formula | C₁₆H₁₉NO | C₁₆H₁₄D₅NO |
| Molecular Weight | 241.33 g/mol [1] | ~246.36 g/mol |
| Isotopic Labeling | None | Five deuterium atoms on one phenyl ring |
Visualization of the Structural Difference
The following diagram illustrates the molecular structures of Nordiphenhydramine and this compound, highlighting the location of the deuterium substitution.
Experimental Protocols for Differentiation
The introduction of deuterium atoms provides a distinct mass shift and unique spectroscopic signature, enabling clear differentiation between the two compounds. The primary methods for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for distinguishing between Nordiphenhydramine and this compound due to the mass difference imparted by the five deuterium atoms.
3.1.1. Hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Agilent 5890 Series II Gas Chromatograph coupled with a 5972 Mass Selective Detector (MSD)[2].
-
Sample Preparation:
-
Dissolve 1 mg of the sample (Nordiphenhydramine or this compound) in 1 mL of methanol.
-
Perform derivatization to increase volatility if necessary. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms capillary column.
-
Injector Temperature: 280°C[2].
-
Oven Program: Initial temperature of 90°C, hold for 2 minutes, ramp at 15°C/min to 250°C, then ramp at 10°C/min to 280°C and hold for 5 minutes[2].
-
Carrier Gas: Helium at a constant flow of 1 mL/min[2].
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Expected Results: The mass spectrum of Nordiphenhydramine will show a molecular ion peak ([M]⁺) at m/z 241. The mass spectrum of this compound will exhibit a molecular ion peak at m/z 246.
-
3.1.2. Hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Instrumentation: Waters Alliance 2795 HT HPLC system coupled to a Micromass ZQ mass spectrometer[3].
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile (B52724) and water.
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Selected Reaction Monitoring (SRM):
-
Nordiphenhydramine: Precursor ion m/z 242.2 ([M+H]⁺) -> Product ion m/z 167.1 (corresponding to the diphenylmethyl cation).
-
This compound: Precursor ion m/z 247.2 ([M+H]⁺) -> Product ion m/z 172.1 (corresponding to the deuterated diphenylmethyl cation).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed structural information and can definitively confirm the location of the deuterium labels.
3.2.1. Hypothetical ¹H NMR Protocol
-
Instrumentation: Bruker Avance III 600 MHz spectrometer.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Experimental Parameters:
-
Nucleus: ¹H.
-
Temperature: 298 K.
-
Number of Scans: 16.
-
-
Expected Results:
-
Nordiphenhydramine: The ¹H NMR spectrum will show characteristic signals for all 19 protons, including the aromatic protons of both phenyl rings.
-
This compound: The ¹H NMR spectrum will show a significant reduction or complete absence of signals in the aromatic region corresponding to one of the phenyl rings, confirming the site of deuteration. The signals for the protons on the non-deuterated phenyl ring and the rest of the molecule will remain.
-
3.2.2. Hypothetical ²H NMR Protocol
-
Instrumentation: Bruker Avance III 600 MHz spectrometer equipped with a deuterium probe.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of a suitable non-deuterated solvent (e.g., Chloroform).
-
Experimental Parameters:
-
Nucleus: ²H.
-
Temperature: 298 K.
-
Number of Scans: 128 or more, as deuterium has a lower natural abundance and gyromagnetic ratio.
-
-
Expected Results: The ²H NMR spectrum of this compound will show signals in the aromatic region, corresponding to the chemical shifts of the deuterium atoms on the phenyl ring. The spectrum of Nordiphenhydramine will show no deuterium signals.
Synthesis Pathway and Logical Workflow
The synthesis of this compound would typically follow a similar pathway to its non-deuterated counterpart, with the key difference being the use of a deuterated starting material.
Conclusion
The differentiation between Nordiphenhydramine and its deuterated isotopologue, this compound, is readily achievable through standard analytical techniques. The five-dalton mass difference provides a clear distinction in mass spectrometry, while NMR spectroscopy offers unambiguous confirmation of the location of the isotopic labels. The detailed protocols and workflows presented in this guide serve as a valuable resource for researchers engaged in drug metabolism studies, pharmacokinetic analyses, and other applications where stable isotope-labeled internal standards are essential.
References
CAS number and molecular weight of Nordiphenhydramine-d5
For Researchers, Scientists, and Drug Development Professionals
Core Data Presentation
Quantitative data for Nordiphenhydramine and its deuterated analog are summarized below. The molecular formula and weight for Nordiphenhydramine-d5 are calculated based on the structure of Nordiphenhydramine, assuming the common practice of replacing five hydrogen atoms with deuterium (B1214612) on a phenyl ring for use as an internal standard in mass spectrometry.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Nordiphenhydramine | 17471-10-2[1] | C₁₆H₁₉NO[1] | 241.33[1][2] |
| This compound | Not Available | C₁₆H₁₄D₅NO | 246.36 (Calculated) |
Metabolic Pathway of the Parent Compound
Nordiphenhydramine is a primary metabolite of the first-generation antihistamine, Diphenhydramine. The metabolic conversion primarily involves N-demethylation. Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies.
Caption: Metabolic conversion of Diphenhydramine to Nordiphenhydramine.
Experimental Protocols
This compound serves as an ideal internal standard for the quantification of Nordiphenhydramine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol.
Bioanalytical Method for Nordiphenhydramine Quantification
This protocol outlines a typical LC-MS/MS method for the analysis of Nordiphenhydramine in plasma.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) to alkalize the sample.
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nordiphenhydramine: Precursor ion (Q1) m/z 242.2 -> Product ion (Q3) m/z 152.1.
-
This compound: Precursor ion (Q1) m/z 247.2 -> Product ion (Q3) m/z 152.1.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
3. Data Analysis
-
Quantify the concentration of Nordiphenhydramine by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations.
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical study utilizing a deuterated internal standard like this compound.
Caption: Bioanalytical workflow for quantification using an internal standard.
References
An In-depth Technical Guide to the Metabolism of Diphenhydramine to Nordiphenhydramine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenhydramine (B27), a first-generation antihistamine, undergoes extensive hepatic metabolism, primarily through N-demethylation to its major active metabolite, nordiphenhydramine. This transformation is a critical determinant of the drug's pharmacokinetic profile and clinical effects. The process is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 acting as the principal high-affinity enzyme. Several other CYP isoforms, including CYP1A2, CYP2C9, and CYP2C19, contribute as lower-affinity pathways. Concurrently, diphenhydramine can also undergo N-glucuronidation via UGT2B10. Understanding the nuances of this metabolic pathway, the enzymes involved, and their kinetic parameters is essential for predicting drug-drug interactions, understanding inter-individual variability in patient response, and guiding further drug development. This document provides a comprehensive technical overview of the metabolic conversion of diphenhydramine to nordiphenhydramine, including detailed enzymatic data, experimental protocols, and visual representations of the key processes.
Core Metabolic Pathway: N-demethylation
The primary metabolic route for diphenhydramine is N-demethylation, which involves the removal of a methyl group from the tertiary amine to form nordiphenhydramine. This reaction is followed by a second demethylation step to produce dinordiphenhydramine. The resulting primary amine can be further oxidized to diphenylmethoxyacetic acid. The initial and rate-determining step to nordiphenhydramine is catalyzed by a consortium of CYP450 enzymes.
Primary Enzymatic Contributors
The N-demethylation of diphenhydramine is mediated by several CYP450 isoforms.
-
CYP2D6: This is the principal enzyme responsible for the N-demethylation of diphenhydramine, exhibiting the highest affinity for the substrate. Its significant role means that genetic polymorphisms in the CYP2D6 gene can lead to substantial inter-individual differences in diphenhydramine metabolism. Individuals who are ultrarapid metabolizers of CYP2D6 may experience paradoxical excitation due to the rapid conversion of the drug.
-
Low-Affinity Isoforms: CYP1A2, CYP2C9, and CYP2C19 also catalyze this reaction, albeit with lower affinity compared to CYP2D6. These enzymes play a more significant role at higher, supratherapeutic concentrations of diphenhydramine.
Diphenhydramine is not only a substrate but also a competitive inhibitor of CYP2D6, which can lead to clinically significant drug-drug interactions when co-administered with other CYP2D6 substrates like metoprolol (B1676517) or hydrocodone.
Secondary Metabolic Pathway: N-Glucuronidation
In addition to oxidative metabolism by CYPs, diphenhydramine can undergo Phase II conjugation. Specifically, UDP-glucuronosyltransferase (UGT) 2B10 has been shown to catalyze the N-glucuronidation of diphenhydramine. This pathway contributes to the overall clearance and detoxification of the drug. Kinetic studies have indicated that UGT2B10 has a higher affinity and clearance for diphenhydramine compared to other UGTs like UGT1A4 and UGT1A3.
Quantitative Metabolic Data
The following tables summarize the key quantitative parameters governing the metabolism of diphenhydramine.
Table 1: Kinetic Parameters for Diphenhydramine N-demethylation by CYP450 Isoforms
| Enzyme | Michaelis-Menten Constant (Km) | Metabolic Activity (Vmax) or Rate | Notes |
| CYP2D6 | 1.12 ± 0.21 µM | 0.69 pmol/min/pmol P450 at 0.5 µM | High-affinity, primary metabolic enzyme. |
| CYP1A2 | Low Affinity | 0.043 pmol/min/pmol P450 at 0.5 µM | Contributes at higher substrate concentrations. |
| CYP2C9 | Low Affinity | Not specified in provided results. | Contributes at higher substrate concentrations. |
| CYP2C19 | Low Affinity | 0.071 pmol/min/pmol P450 at 0.5 µM | Second highest activity among low-affinity enzymes at 0.5 µM. |
Table 2: Diphenhydramine as an Inhibitor of CYP2D6
| Parameter | Value | Notes |
| Inhibition Constant (Ki) | ~2 - 11 µM | Demonstrates competitive inhibition. The inhibitory concentrations are within the range of expected hepatic levels. |
Visualizations of Metabolic and Experimental Processes
Diphenhydramine Metabolic Pathways
The following diagram illustrates the primary and secondary metabolic pathways for diphenhydramine.
Caption: Metabolic pathways of diphenhydramine.
Logical Flow of Enzyme Contribution
This diagram shows the logical relationship and contribution of different enzymes to diphenhydramine metabolism based on substrate concentration.
Caption: Enzyme contribution to metabolism by concentration.
Experimental Workflow for In Vitro Metabolism Assay
This workflow outlines the typical steps for studying diphenhydramine metabolism in a laboratory setting.
Caption: Workflow for in vitro N-demethylation analysis.
Detailed Experimental Protocols
In Vitro Diphenhydramine N-demethylation Assay Using Recombinant P450 Enzymes
This protocol is adapted from studies identifying the specific P450 isozymes involved in diphenhydramine metabolism.
Objective: To determine the metabolic activity of individual human CYP450 isoforms in the N-demethylation of diphenhydramine to nordiphenhydramine.
Materials:
-
Recombinant human P450 isozymes (e.g., CYP2D6, CYP1A2, CYP2C9, CYP2C19) co-expressed with cytochrome P450 oxidoreductase, typically in baculovirus-infected insect cell microsomes.
-
Diphenhydramine hydrochloride solution.
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution.
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination.
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the sample).
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the recombinant P450 isozyme (e.g., final concentration of 5 pmol/mL) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Add diphenhydramine to the mixture to achieve the desired final concentration (e.g., 0.5 µM for screening or a range of concentrations for kinetic analysis). Initiate the metabolic reaction by adding the NADPH solution or regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes). This time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding an equal or greater volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the mixture and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.
Quantification of Nordiphenhydramine by LC-MS/MS
Objective: To accurately quantify the concentration of nordiphenhydramine formed in in vitro or in vivo samples.
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system.
-
A triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water with a modifier like formic acid (e.g., Methanol:Water:Formic Acid, 65:35:0.5, v/v/v).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Diphenhydramine: m/z 256.0 → 167.0
-
Nordiphenhydramine (N-desmethyl diphenhydramine): The precursor ion would be m/z 242.1. The product ion would need to be determined by infusion and fragmentation of a nordiphenhydramine standard, but a likely fragment would be similar to the parent drug's, such as the diphenylmethyl cation at m/z 167.0 or 165.1.
-
Internal Standard: A specific transition for the chosen IS.
-
-
Parameter Optimization: Source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for maximum sensitivity for each analyte.
Quantification:
-
Calibration Curve: Prepare a series of calibration standards of known nordiphenhydramine concentrations in the same matrix as the samples (e.g., quenched incubation buffer, plasma).
-
Data Acquisition: Analyze the processed samples and calibration standards by LC-MS/MS using the optimized MRM method.
-
Data Analysis: Integrate the peak areas for the nordiphenhydramine and internal standard MRM transitions. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration of nordiphenhydramine in the unknown samples by interpolation from this curve. The method should demonstrate a limit of quantitation (LOQ) appropriate for the study, for example, around 0.1 ng/mL.
Conclusion
The metabolism of diphenhydramine to nordiphenhydramine is a well-characterized process predominantly driven by CYP2D6, with secondary contributions from other CYP isoforms and UGT2B10. The dual role of diphenhydramine as both a substrate and an inhibitor of CYP2D6 is a key consideration for potential drug-drug interactions. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to investigate this metabolic pathway, evaluate new chemical entities for similar metabolic liabilities, and better understand the clinical pharmacology of diphenhydramine.
A Technical Guide to Stable Isotope Labeling in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stable Isotope Labeling in Drug Metabolism
Stable isotope labeling (SIL) is a powerful technique that has become an indispensable tool in modern drug metabolism and pharmacokinetic (DMPK) studies. By replacing one or more atoms in a drug molecule with their non-radioactive, heavier isotopes, researchers can effectively "tag" and trace the compound and its metabolites through complex biological systems. This method offers a safe and precise way to investigate the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[1][2]
What are Stable Isotopes?
Stable isotopes are atoms that contain the same number of protons but a different number of neutrons than the most common form of an element. This difference in neutron number results in a greater atomic mass but does not affect the chemical properties of the atom. Unlike radioactive isotopes, stable isotopes do not decay and emit radiation, making them safe for use in both preclinical and clinical studies.[3]
Why Use Stable Isotope Labeling in Drug Metabolism?
The use of stable isotopes provides several key advantages in drug metabolism research:
-
Enhanced Detection and Differentiation: Labeled compounds and their metabolites can be readily distinguished from endogenous molecules by mass spectrometry (MS), which separates ions based on their mass-to-charge ratio. This allows for the clear identification of drug-related material in complex biological matrices like plasma and urine.
-
Safety: The non-radioactive nature of stable isotopes makes them ideal for studies in humans, including vulnerable populations, without the health risks associated with radioactive tracers.[3]
-
Quantitative Accuracy: SIL compounds serve as ideal internal standards for quantitative analysis by LC-MS, as they co-elute with the unlabeled analyte and experience similar ionization effects, leading to more accurate and precise measurements.
-
Mechanistic Insights: The strategic placement of a stable isotope can provide valuable information about metabolic pathways and reaction mechanisms. For instance, the retention or loss of a deuterium (B1214612) (²H) label can indicate the site of oxidative metabolism.
Common Stable Isotopes Used
The most commonly employed stable isotopes in drug metabolism studies include:
-
Carbon-13 (¹³C): Often the isotope of choice for labeling as the carbon skeleton of a drug molecule is typically stable. It provides a distinct mass shift that is easily detectable by MS.
-
Deuterium (²H): The heavy isotope of hydrogen. Deuterium labeling can be synthetically straightforward. A key consideration is the potential for the "kinetic isotope effect," where the stronger C-D bond compared to a C-H bond can slow the rate of metabolism at the labeled position, a phenomenon that can itself be a useful tool in drug design.[1]
-
Nitrogen-15 (¹⁵N): Used for labeling nitrogen-containing compounds.
-
Oxygen-18 (¹⁸O): Can be used to investigate specific types of metabolic reactions, such as hydrolysis.
Core Applications in Drug Metabolism Studies
Stable isotope labeling is a versatile strategy applied across the drug development pipeline.
Metabolite Identification and Structural Elucidation
One of the primary applications of SIL is the identification of metabolites. By analyzing a biological sample from a subject dosed with a 1:1 mixture of labeled and unlabeled drug, metabolites will appear as characteristic "doublets" in the mass spectrum, separated by the mass difference of the isotope. This allows for the rapid and confident identification of all drug-related compounds.
Reaction Phenotyping
Reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. While not a direct application of SIL, the metabolites identified through SIL studies are then used in in vitro experiments with specific enzyme inhibitors or recombinant enzymes to pinpoint the metabolic pathways.
Covalent Binding Studies
Some drugs can be metabolized to reactive intermediates that covalently bind to proteins, a process that can lead to toxicity. SIL can be used to synthesize labeled versions of the drug to trace and quantify this binding.
Mass Balance Studies
Mass balance studies are conducted to account for the complete disposition of a drug in the body. While traditionally performed with radiolabeled compounds, advances in analytical sensitivity are making stable isotopes a viable alternative for these studies.
Pharmacokinetic (PK) Studies
SIL is crucial for modern pharmacokinetic analysis. This includes "microdosing" or "Phase 0" studies, where a very small, non-pharmacologically active dose of a labeled drug is administered to humans to obtain early PK data.[4] This approach can help in selecting the most promising drug candidates for further development.
Experimental Design and Methodologies
Synthesis of Stable Isotope Labeled (SIL) Compounds
The synthesis of a SIL drug is a critical first step.
-
Choice of Isotope and Labeling Position: The choice of isotope (e.g., ¹³C vs. ²H) and its position in the molecule are key considerations. The label should be placed in a metabolically stable position to avoid its loss during biotransformation, unless the goal is to probe a specific metabolic reaction. For example, to improve metabolic stability, deuterium is often incorporated at sites known to be susceptible to metabolism.[1]
-
Synthetic Strategies: The synthesis of SIL compounds can be achieved through various methods. One common approach is to use commercially available, simple ¹³C- or ²H-labeled starting materials and incorporate them into the target molecule through a series of chemical reactions. Another strategy for deuterium labeling is through hydrogen/deuterium exchange reactions, where hydrogen atoms on the drug molecule are directly replaced with deuterium.
In Vitro Experimental Protocols
In vitro systems are essential for early-stage metabolism studies.
Liver microsomes and hepatocytes are the two most common in vitro models for studying drug metabolism. Microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I enzymes like cytochrome P450s (CYPs).[5] Hepatocytes are intact liver cells and contain both Phase I and Phase II enzymes, providing a more complete picture of hepatic metabolism.[6]
Protocol for Metabolic Stability in Human Liver Microsomes:
-
Preparation: A stock solution of the stable isotope-labeled test compound is prepared, typically in an organic solvent like DMSO. Pooled human liver microsomes are thawed on ice. A reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4) and a solution of the necessary cofactor, NADPH, are prepared.
-
Pre-incubation: The microsomes, buffer, and test compound are pre-incubated at 37°C for approximately 5 minutes to allow the system to reach thermal equilibrium.[7]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH solution.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile (B52724), which also serves to precipitate the microsomal proteins.[7]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug and any formed metabolites, is then transferred for LC-MS analysis.
Protocol for Metabolic Stability in Suspension Hepatocytes:
-
Cell Preparation: Cryopreserved hepatocytes are thawed in a 37°C water bath and then gently centrifuged to form a cell pellet. The cells are resuspended in an incubation medium and the cell density and viability are determined.
-
Incubation Setup: The hepatocyte suspension is added to a multi-well plate. Stock solutions of the test compounds are added to the wells.
-
Incubation: The plate is placed on an orbital shaker in an incubator at 37°C to keep the cells in suspension.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[8]
-
Quenching and Extraction: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The mixture is then processed to precipitate proteins and extract the analytes.
-
Analysis: After centrifugation, the supernatant is collected for LC-MS/MS analysis to monitor the disappearance of the parent compound over time.[6]
In Vivo Experimental Protocols
In vivo studies, typically in animal models, are necessary to understand the full picture of a drug's ADME properties.
Protocol for an In Vivo Drug Metabolism Study in Rats:
-
Dosing: The stable isotope-labeled drug is formulated in a suitable vehicle and administered to the rats, often via oral gavage or intravenous injection.
-
Sample Collection: At predetermined time points, biological samples such as blood, urine, and feces are collected. Blood samples are typically processed to obtain plasma.
-
Sample Preparation for LC-MS Analysis:
-
Plasma: A common method for plasma sample preparation is protein precipitation. A volume of cold acetonitrile is added to the plasma sample, which is then vortexed and centrifuged to pellet the proteins. The resulting supernatant is collected for analysis.
-
Urine: Urine samples may be diluted with a suitable buffer before analysis.
-
-
LC-MS Analysis: The prepared samples are injected into an LC-MS system to identify and quantify the parent drug and its metabolites.
Analytical Techniques
-
Mass Spectrometry (MS): This is the cornerstone analytical technique for SIL studies. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, which aids in the identification of unknown metabolites.[3]
-
Liquid Chromatography (LC): LC is coupled with MS (LC-MS) to separate the parent drug and its various metabolites before they enter the mass spectrometer. This separation is crucial for individual detection and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the exact location of the stable isotope label within a molecule and to provide detailed structural information about metabolites.
Data Analysis and Interpretation
Mass Spectrometry Data Analysis
The analysis of LC-MS data from SIL studies involves specialized software to identify the characteristic isotopic doublets of the parent drug and its metabolites. The software can filter the data to highlight these twin ion signals, which greatly simplifies the process of metabolite identification.
Interpreting Metabolic Pathways
By identifying the structures of the various metabolites, a metabolic pathway can be constructed. This pathway provides a map of how the drug is transformed in the body, which is critical for understanding its efficacy and potential for toxicity.
Quantitative Data Summary
The following tables provide examples of quantitative data obtained from stable isotope labeling studies in drug metabolism.
Table 1: Comparison of Pharmacokinetic Parameters from Microdosing and Therapeutic Dose Studies
| Drug | Dose Type | Cmax (ng/mL) | tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| Midazolam | 1 µg (IV Microdose) | - | - | - | 2.7 |
| 1 mg (IV Therapeutic) | - | - | - | 2.8 | |
| Atenolol | Microdose | 395 ± 21.34 | 4.46 ± 0.33 | - | - |
| Therapeutic Dose | 353.80 ± 13.29 | 4.14 ± 0.37 | - | - | |
| Enalapril | Microdose | 91 ± 8.55 | 4.34 ± 0.50 | - | - |
| Therapeutic Dose | 96.60 ± 9.29 | 3.70 ± 0.44 | - | - | |
| Losartan | Microdose | 438.50 ± 48.31 | 1.45 ± 0.21 | - | - |
| Therapeutic Dose | 429.70 ± 20.60 | - | - | - |
Data for Midazolam from a study in children.[9] Data for Atenolol, Enalapril, and Losartan from a comparative study in healthy volunteers.[4][10] Cmax, tmax, and t1/2 values are presented as mean ± standard deviation where available.
Table 2: Metabolic Turnover Rates in Human Liver Microsomes
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t1/2) (min) |
| Buspirone | 268 - 442 | - |
| Dextromethorphan | - | - |
| Testosterone | - | - |
| Verapamil | 19.8 | 20 |
| Terfenadine | 8.9 | 8 |
| Imipramine | >60 | <11.5 |
Intrinsic clearance and half-life are key parameters for assessing metabolic stability. Data for Buspirone from a study on its metabolism by CYP3A4.[11] Data for Verapamil, Terfenadine, and Imipramine from a metabolic stability screen.[12]
Visualizations
The following diagrams illustrate key workflows and concepts in stable isotope labeling for drug metabolism studies.
Conclusion
Advantages and Limitations
Advantages:
-
High sensitivity and specificity in metabolite detection.
-
Safe for human studies.
-
Provides accurate quantitative data.
-
Offers mechanistic insights into metabolic pathways.
Limitations:
-
The synthesis of labeled compounds can be complex and costly.
-
The potential for the kinetic isotope effect with deuterium labeling needs to be considered.
-
Requires access to sophisticated analytical instrumentation like high-resolution mass spectrometers.
Future Perspectives
The field of stable isotope labeling in drug metabolism is continually evolving. Advances in mass spectrometry are enabling the detection of ever-lower concentrations of drugs and metabolites, making techniques like microdosing even more powerful. Furthermore, the application of SIL in metabolomics is providing a more global view of the effects of a drug on the body's overall biochemistry. As these technologies continue to improve, stable isotope labeling will remain a cornerstone of drug development, helping to bring safer and more effective medicines to patients.
References
- 1. symeres.com [symeres.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. metsol.com [metsol.com]
- 4. jyoungpharm.in [jyoungpharm.in]
- 5. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 6. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. publications.tno.nl [publications.tno.nl]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. gabarx.com [gabarx.com]
Methodological & Application
Application Note: High-Throughput Quantification of Nordiphenhydramine in Human Plasma using LC-MS/MS with Nordiphenhydramine-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of nordiphenhydramine, the primary metabolite of diphenhydramine (B27), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Nordiphenhydramine-d5 as a stable isotope-labeled internal standard to ensure accuracy and precision.
Introduction
Diphenhydramine is a widely used antihistamine, and the quantification of its major metabolite, nordiphenhydramine, is crucial for pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they co-elute with the analyte and effectively compensate for variations in sample preparation, matrix effects, and instrument response. This application note details a robust and sensitive method for the analysis of nordiphenhydramine using its deuterated analog, this compound, as the internal standard.
Metabolic Pathway of Diphenhydramine
Diphenhydramine is primarily metabolized in the liver via N-demethylation, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP1A2, CYP2C9, and CYP2C19.[1][2][3][4][5] This process results in the formation of nordiphenhydramine.
Experimental Protocols
Materials and Reagents
-
Nordiphenhydramine (analyte)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Sample Preparation
A protein precipitation method is employed for sample preparation, offering a balance of simplicity and effectiveness.
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nordiphenhydramine | 242.2 | 167.1 | 15 |
| This compound (IS) | 247.2 | 167.1 | 15 |
Note: The fragmentation of both the analyte and the internal standard is expected to yield the common diphenylcarbinol moiety (m/z 167.1). Collision energy should be optimized for the specific instrument used.
Data and Results
The following tables present example data that would be expected from a typical method validation.
Table 1: Calibration Curve Linearity
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.124 |
| 10 | 0.251 |
| 50 | 1.255 |
| 100 | 2.508 |
| 500 | 12.54 |
| Linearity (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 1.5 | < 15 | 85-115 | < 15 | 85-115 |
| Mid | 75 | < 15 | 85-115 | < 15 | 85-115 |
| High | 400 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 92.5 | 91.8 | 98.2 |
| High | 94.1 | 93.5 | 99.5 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of nordiphenhydramine in human plasma using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and research settings. The simple protein precipitation sample preparation method allows for high-throughput analysis.
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
Application Note: Quantitative Analysis of Nordiphenhydramine in Human Plasma by LC-MS/MS using Nordiphenhydramine-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nordiphenhydramine in human plasma. The use of a stable isotope-labeled internal standard, Nordiphenhydramine-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and other drug development applications. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM).
Introduction
Nordiphenhydramine is a primary metabolite of diphenhydramine (B27), a widely used antihistamine. Accurate quantification of Nordiphenhydramine in biological matrices is crucial for understanding the pharmacokinetics and metabolism of its parent drug. This application note provides a fully validated LC-MS/MS method for the determination of Nordiphenhydramine in human plasma, utilizing its deuterated analog, this compound, as an internal standard to compensate for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Nordiphenhydramine and this compound reference standards
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Nordiphenhydramine and its internal standard from human plasma.
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (50 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see Table 2).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution program.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for the detection of Nordiphenhydramine and this compound. The precursor and product ions are selected for optimal sensitivity and specificity.[1]
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Nordiphenhydramine | 242.2 | 167.1 | 0.1 | 30 | 15 |
| This compound | 247.2 | 172.1 | 0.1 | 30 | 15 |
Method Validation and Results
The method was validated according to regulatory guidelines for bioanalytical method validation.
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of Nordiphenhydramine to this compound against the nominal concentration of the calibration standards. The curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma.
Table 5: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 | 0.48 | 96.0 |
| 1.0 | 1.05 | 105.0 |
| 5.0 | 4.92 | 98.4 |
| 10.0 | 10.21 | 102.1 |
| 50.0 | 48.95 | 97.9 |
| 100.0 | 101.5 | 101.5 |
| 250.0 | 245.8 | 98.3 |
| 500.0 | 508.2 | 101.6 |
| Linearity (r²) | >0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, and High).
Table 6: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 102.4 | 8.2 | 101.5 |
| Low | 1.5 | 5.2 | 98.7 | 6.5 | 99.2 |
| Mid | 75 | 4.1 | 101.2 | 5.3 | 100.8 |
| High | 400 | 3.5 | 99.5 | 4.8 | 100.1 |
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Nordiphenhydramine in plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of Nordiphenhydramine in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol makes this method well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated and can be confidently applied to pharmacokinetic and other clinical studies involving diphenhydramine.
References
Method Development for the Quantification of Diphenhydramine and Its Metabolites: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and implementation of analytical methods for the quantitative analysis of diphenhydramine (B27) (DPH) and its primary metabolites. Detailed protocols for sample preparation from biological matrices, along with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methodologies, are presented. This guide is intended to assist researchers in pharmacology, toxicology, and drug metabolism studies in accurately quantifying DPH and its metabolites to support pharmacokinetic and pharmacodynamic assessments.
Introduction
Diphenhydramine is a first-generation antihistamine that primarily acts as an inverse agonist at the H1 histamine (B1213489) receptor, leading to the alleviation of allergic symptoms.[1] It readily crosses the blood-brain barrier, which contributes to its sedative effects.[1][2] DPH is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, with contributions from CYP1A2, CYP2C9, and CYP2C19.[3][4][5] The main metabolic pathways include N-demethylation to form nordiphenhydramine (N-desmethyldiphenhydramine) and dinordiphenhydramine (N,N-didesmethyl diphenhydramine), N-oxidation to produce diphenhydramine N-oxide, and further oxidation to diphenylmethoxyacetic acid, which can be conjugated with glycine (B1666218) or glutamine.[3][5]
Accurate quantification of diphenhydramine and its metabolites in biological fluids such as plasma and urine is crucial for understanding its pharmacokinetic profile, assessing bioequivalence, and in toxicological investigations. This application note provides detailed protocols for robust and sensitive analytical methods for this purpose.
Metabolic Pathway of Diphenhydramine
The metabolic conversion of diphenhydramine involves several key enzymatic steps, primarily occurring in the liver. The major metabolites formed are nordiphenhydramine, dinordiphenhydramine, and diphenhydramine N-oxide. A simplified representation of this metabolic pathway is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of Diphenhydramine and a Demethylated Metabolite Following Intravenous And Oral Administration | Semantic Scholar [semanticscholar.org]
- 3. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
- 4. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Nordiphenhydramine Using Nordiphenhydramine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nordiphenhydramine is the primary and pharmacologically active N-demethylated metabolite of diphenhydramine (B27) (Benadryl), a widely used first-generation antihistamine.[1] Accurate quantification of nordiphenhydramine in biological matrices is crucial for comprehensive pharmacokinetic (PK) studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of diphenhydramine. The use of a stable isotope-labeled internal standard, such as Nordiphenhydramine-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] The deuterium-labeled internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[2][4]
This document provides detailed application notes and protocols for conducting pharmacokinetic studies of nordiphenhydramine utilizing this compound as an internal standard.
Pharmacokinetic Parameters
While extensive pharmacokinetic data is available for the parent drug, diphenhydramine, specific pharmacokinetic parameters for its primary metabolite, nordiphenhydramine, are not as widely reported in the literature. The table below summarizes the pharmacokinetic parameters of diphenhydramine to provide a frame of reference.
Table 1: Pharmacokinetic Parameters of Diphenhydramine in Adults
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 2 to 3 hours | [5][6] |
| Cmax (Peak Plasma Concentration) | 83 ng/mL (after a single 50 mg oral dose) | [6] |
| 112 ng/mL (after a single 100 mg oral dose) | [6] | |
| Elimination Half-Life (t½) | 2.4 to 9.3 hours (in healthy adults) | [5] |
| 9.2 hours (in young adults) | [5] | |
| 13.5 hours (in the elderly) | [5] | |
| Oral Bioavailability | 40% to 60% | [5] |
| Protein Binding | 78% to 85% | [7] |
Experimental Protocols
Bioanalytical Method: Quantification of Nordiphenhydramine in Plasma using LC-MS/MS
This protocol outlines a general procedure for the quantification of nordiphenhydramine in plasma samples using this compound as an internal standard. Method validation should be performed according to regulatory guidelines (e.g., FDA, EMA).
1. Materials and Reagents
-
Nordiphenhydramine analytical standard
-
This compound internal standard
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and common method for extracting small molecules from plasma.
-
Aliquoting: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.
-
Vortexing: Vortex mix the samples for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (Precursor > Product) | To be determined by direct infusion of nordiphenhydramine and this compound standards. |
| Example for Diphenhydramine: m/z 256.2 > 167.1[8] | |
| Collision Energy & other MS parameters | Optimize for maximum signal intensity. |
4. Calibration Curve and Quality Control
-
Prepare calibration standards by spiking known concentrations of nordiphenhydramine into blank plasma. A typical range might be 0.1 to 100 ng/mL.
-
Prepare at least three levels of QC samples (low, medium, and high) in blank plasma to assess the accuracy and precision of the method.
-
Process calibration standards and QC samples alongside the study samples.
Diagrams
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
- 4. benchchem.com [benchchem.com]
- 5. Single‐Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. ucd.ie [ucd.ie]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Nordiphenhydramine-d5 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nordiphenhydramine-d5 in human plasma. Nordiphenhydramine is the primary metabolite of the widely used antihistamine, diphenhydramine. The use of a deuterated internal standard, Diphenhydramine-d3, ensures high accuracy and precision. The sample preparation employs a straightforward protein precipitation protocol, and chromatographic separation is achieved on a C18 reversed-phase column. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound.
Introduction
Nordiphenhydramine is the N-desmethyl metabolite of diphenhydramine, a first-generation antihistamine with anticholinergic and sedative effects. Accurate quantification of its metabolites is crucial for understanding the pharmacokinetics and metabolism of the parent drug. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for matrix effects and variability in sample processing and instrument response in LC-MS/MS assays. This application note provides a comprehensive protocol for the detection and quantification of this compound in a key biological matrix.
Experimental
Materials and Reagents
-
This compound
-
Diphenhydramine-d3 (Internal Standard)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is utilized for the extraction of this compound from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Diphenhydramine-d3 in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold methanol to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a standard reversed-phase C18 column.
LC Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM).
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
MRM Transitions:
The following MRM transitions should be used for the quantification of this compound and the internal standard, Diphenhydramine-d3. The collision energy (CE) and other compound-specific parameters should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 247.2 | 167.1 | 50 | User Optimized |
| Diphenhydramine-d3 (IS) | 259.2 | 167.1 | 50 | User Optimized |
Note: The precursor ion for Nordiphenhydramine ([M+H]+) is m/z 242. For the d5 variant, this becomes m/z 247. The major fragment ion for nordiphenhydramine is m/z 167, resulting from the cleavage of the ether bond.[1] The precursor ion for Diphenhydramine ([M+H]+) is m/z 256, so for the d3 variant, it is m/z 259. The primary product ion is also m/z 167.
Results
This method provides excellent sensitivity and specificity for the detection of this compound in human plasma. The chromatographic conditions ensure good peak shape and resolution from endogenous matrix components. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and ensures accurate and precise quantification.
Workflow Diagram
Figure 1. Experimental workflow for the LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic and mass spectrometric conditions make this method well-suited for a variety of research applications in the fields of pharmacology and drug metabolism.
References
Application Note: High-Throughput Quantification of Nordiphenhydramine in Human Plasma using Isotope Dilution Mass Spectrometry with Nordiphenhydramine-d5
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of nordiphenhydramine, a primary metabolite of diphenhydramine (B27), in human plasma. The methodology employs Isotope Dilution Mass Spectrometry (IDMS) with nordiphenhydramine-d5 as the internal standard, ensuring high accuracy and precision.[1][2][3] The sample preparation involves a straightforward protein precipitation step, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of nordiphenhydramine.
Introduction
Diphenhydramine is a widely used first-generation antihistamine with anticholinergic and sedative effects.[4] Its metabolism in humans primarily involves N-demethylation to form nordiphenhydramine.[5][6] Accurate quantification of nordiphenhydramine is crucial for understanding the pharmacokinetics and metabolism of diphenhydramine. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample processing and instrument response.[2][3] This is achieved by spiking the sample with a stable isotope-labeled version of the analyte, which serves as an internal standard.[1][4] This application note describes a validated LC-MS/MS method for the determination of nordiphenhydramine in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Nordiphenhydramine and this compound hydrochloride (Internal Standard, IS) were sourced from a reputable chemical supplier.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A suitable gradient to ensure separation from matrix components |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nordiphenhydramine | 242.2 | 167.1 |
| This compound (IS) | 247.2 | 172.1 |
Note: The precursor ion for nordiphenhydramine is based on its molecular weight, and the product ion corresponds to the common diphenylcarbinol moiety fragment.[5] The ions for the d5-labeled internal standard are shifted by 5 Da.
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of nordiphenhydramine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the nordiphenhydramine stock solution with 50:50 methanol:water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-500 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Analysis
The concentration of nordiphenhydramine in the samples was determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.
Method Validation Summary
The method was validated for linearity, sensitivity, accuracy, precision, and matrix effect. The results are summarized in the following tables.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[7] |
Table 2: Accuracy and Precision
| QC Concentration | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC (3 ng/mL) | < 10% | 90-110% | < 10% | 90-110% |
| Mid QC (100 ng/mL) | < 8% | 92-108% | < 8% | 92-108% |
| High QC (400 ng/mL) | < 7% | 93-107% | < 7% | 93-107% |
Note: The acceptance criteria for accuracy and precision are based on typical regulatory guidelines for bioanalytical method validation.
Visualizations
Caption: Experimental workflow for the quantification of nordiphenhydramine.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The described Isotope Dilution Mass Spectrometry method provides a reliable, sensitive, and high-throughput approach for the quantification of nordiphenhydramine in human plasma. The simple sample preparation and the use of a stable isotope-labeled internal standard make this method highly suitable for routine analysis in clinical and research settings, contributing to a better understanding of diphenhydramine's pharmacokinetics.
References
- 1. Evaluation of various internal standards for quantification of dextromethorphan and diphenhydramine in plasma: a fatal overdose case of a mid-teenager caused by personally imported and over-the-counter medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining Isotope Dilution and Standard Addition—Elemental Analysis in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of diphenhydramine and its metabolite, N-desmethyl diphenhydramine using dispersive liquid-liquid microexctraction (DLLME) and gas chromatography - American Chemical Society [acs.digitellinc.com]
- 7. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Diphenhydramine and Its Metabolites in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of diphenhydramine (B27) and its primary metabolites in various biological matrices. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable bioanalytical methods.
Introduction
Diphenhydramine is a first-generation antihistamine with anticholinergic and sedative properties, widely used in over-the-counter medications for allergies, insomnia, and the common cold. Accurate quantification of diphenhydramine and its metabolites is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This document outlines validated methods using state-of-the-art analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Metabolic Pathway of Diphenhydramine
Diphenhydramine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2D6, CYP1A2, CYP2C9, and CYP2C19. The major metabolic pathways include N-demethylation, N-oxidation, and glucuronidation. The primary metabolites are N-desmethyldiphenhydramine, diphenhydramine-N-oxide, and diphenhydramine N-glucuronide.[1][2][3]
General Experimental Workflow
The quantification of diphenhydramine and its metabolites from biological matrices typically involves sample preparation, chromatographic separation, and detection. A generalized workflow is presented below.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various validated methods for the determination of diphenhydramine and its metabolites.
Table 1: LC-MS/MS Methods
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Diphenhydramine, d-amphetamine | Beagle Dog Plasma | 1 - 500 | 1 | [4] |
| Diphenhydramine, Diphenhydramine N-oxide | Ovine Plasma & Urine | 0.2 - 250 (DPH), 0.4 - 100 (N-oxide) | 0.2 (DPH), 0.4 (N-oxide) | [1] |
| N-nitroso N-desmethyl diphenhydramine | Diphenhydramine HCl API | 0.05 - 10 | 0.1 | [5] |
| 19 Drugs including Diphenhydramine | Human Plasma & Serum | 4 - 400 | - | [6] |
Table 2: GC-MS Methods
| Analyte(s) | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| Dimenhydrinate (B1670652) (as Diphenhydramine) | Tablets | 50 - 500 | - | [7] |
Table 3: HPLC Methods
| Analyte(s) | Matrix | Linearity Range (µg/mL) | LOQ (µg/mL) | Reference |
| Diphenhydramine HCl | Pharmaceuticals | 1 - 5 | 3.17 | [8] |
| Diphenhydramine HCl | - | - | - | [9][10] |
| Diphenhydramine, Naproxen | Tablets | 20 - 60 (DPH), 10 - 30 (Naproxen) | - | [11] |
| Diphenhydramine | Rabbit Whole Blood | 1 - 1000 (ng/mL) | 1 (ng/mL) | [12] |
| Diphenhydramine, Ibuprofen | Tablets | 10 - 100 | - | [13] |
Detailed Experimental Protocols
Sample Preparation Protocols
This protocol is a simple and rapid method for removing proteins from plasma or serum samples.
Materials:
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of plasma or serum into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
LLE is a common technique for extracting analytes from a liquid sample into an immiscible solvent.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution (e.g., Orphenadrine)
-
Extraction solvent (e.g., mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1 v/v))[14]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Protocol:
-
To 200 µL of plasma in a glass tube, add the internal standard.[4]
-
Add 1 mL of the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
SPE is a highly effective method for sample clean-up and concentration.
Materials:
-
Urine sample
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (for conditioning)
-
Deionized water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporation system
-
Reconstitution solution
Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge.
-
Loading: Load 1 mL of the urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove interferences.
-
Elution: Elute the analytes with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of the mobile phase.
Analytical Method Protocols
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 analytical column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm)[4]
Chromatographic Conditions:
-
Mobile Phase: A: 0.1% Formic acid in water, B: Methanol[4]
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.2 mL/min[4]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)[15]
GC Conditions:
-
Injector Temperature: 280°C[7]
-
Oven Temperature Program: Initial temperature of 100°C for 1 min, ramp to 180°C at 25°C/min, hold for 8 min, then ramp to 250°C at 25°C/min.[7]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[15]
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[15]
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM)
-
Mass Range: m/z 50-550
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)[9]
Chromatographic Conditions:
-
Mobile Phase: Methanol and water (4:1, v/v), pH adjusted to 7.4 with triethanolamine.[9][10]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Conclusion
The methods described in this document provide a comprehensive guide for the quantitative analysis of diphenhydramine and its metabolites in biological matrices. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and the available instrumentation. Proper method validation is essential to ensure the reliability and accuracy of the results.
References
- 1. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automatic quantification of doxylamine and diphenhydramine in human plasma – secrets of science [shimadzu-webapp.eu]
- 4. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of HPLC Method for Diphenhydramine Hydrochloride | Semantic Scholar [semanticscholar.org]
- 11. xisdxjxsu.asia [xisdxjxsu.asia]
- 12. Method for the determination of diphenhydramine in rabbit whole blood by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection in conjunction with gas chromatography (GC) with mass selective detection (MSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ukaazpublications.com [ukaazpublications.com]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Validation of a Highly Sensitive GC-MS Platform for Routine Urine Drug Screening and Real-Time Reporting of up to 212 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing deuterium exchange in Nordiphenhydramine-d5
Welcome to the technical support center for Nordiphenhydramine-d5. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium (B1214612) exchange to ensure the isotopic stability and analytical accuracy of this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled version of Nordiphenhydramine, where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium atoms. It is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can correct for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise measurements.[1][2][4]
Q2: What is deuterium-hydrogen (D-H) exchange and why is it a concern?
A2: Deuterium-hydrogen (D-H) exchange, or "back-exchange," is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from its environment (e.g., from solvents like water or methanol).[5] This process is problematic because it converts the deuterated internal standard into the unlabeled analyte, compromising the standard's isotopic purity and leading to inaccurate quantification.[5]
Q3: Are the deuterium atoms on the phenyl ring of this compound susceptible to exchange?
A3: The deuterium atoms on the aromatic (phenyl) ring of this compound are generally stable and considered non-exchangeable under typical analytical conditions.[1][5] Carbon-deuterium (C-D) bonds on an aromatic ring are significantly stronger than hydrogen-deuterium bonds on heteroatoms (like -OH or -NH).[1][6] However, exposure to harsh conditions, such as extreme pH, high temperatures, or certain metal catalysts, can facilitate this exchange.[7][8]
Q4: Besides the phenyl ring, are there other sites of potential D-H exchange on the molecule?
A4: The most labile proton on Nordiphenhydramine is the one attached to the secondary amine (-NH). This proton will rapidly exchange with hydrogen or deuterium from the solvent. However, since this compound is specifically labeled on the stable phenyl ring, the exchange at the amine site does not affect the mass difference between the standard and the analyte and is therefore not a concern for quantification.
Troubleshooting Guide
This guide addresses specific issues that may indicate deuterium exchange.
Issue 1: I am observing a signal for the unlabeled analyte when I inject my this compound standard. What could be the cause?
This observation could be due to either the presence of an unlabeled impurity in the standard or back-exchange occurring during your workflow.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Contaminated Standard | Analyze a freshly prepared solution of the internal standard in a non-protic, aprotic solvent (e.g., acetonitrile). | This will confirm the isotopic purity of the standard as supplied and rule out impurities.[1] |
| Acidic or Basic Conditions | Maintain the pH of all solutions (samples, mobile phase) between 4 and 8.[7][9] Avoid strong acids or bases. | Acid- or base-catalyzed reactions can promote the exchange of deuterium on aromatic rings.[7][8] Extreme pH can also degrade silica-based columns.[9][10] |
| High Temperature | Keep samples cool (4-10°C) in the autosampler.[5] Avoid excessive heating during sample preparation steps like solvent evaporation. | Higher temperatures provide the activation energy needed to overcome the C-D bond strength, increasing the rate of exchange.[7] |
| Protic Solvents | Use aprotic solvents (e.g., acetonitrile, ethyl acetate) whenever possible. If protic solvents (e.g., water, methanol) are necessary, minimize sample exposure time and keep conditions cool.[5][7] | Protic solvents are a direct source of hydrogen atoms that can exchange with the deuterium labels.[7] |
| Gas-Phase Exchange | Optimize mass spectrometer ion source parameters. Lowering the desolvation temperature in an APCI source may reduce in-source exchange. | Exchange can sometimes occur in the high-energy environment of the mass spectrometer's ion source, particularly with APCI.[11] |
Issue 2: The peak area ratio of my analyte to the internal standard is inconsistent across my analytical batch.
Inconsistent ratios can be a sign of ongoing, variable deuterium exchange during the analytical run.
Illustrative Data: Impact of Mobile Phase pH on Back-Exchange
The following table illustrates how the pH of the mobile phase can affect the stability of a deuterated aromatic standard over 24 hours in an autosampler at room temperature.
| Mobile Phase pH | % Back-Exchange (Analyte Signal Increase) at T=0h | % Back-Exchange (Analyte Signal Increase) at T=12h | % Back-Exchange (Analyte Signal Increase) at T=24h |
| 2.5 | 0.1% | 1.5% | 3.2% |
| 4.5 | 0.1% | 0.3% | 0.5% |
| 7.0 | 0.1% | 0.2% | 0.3% |
| 9.5 | 0.1% | 2.8% | 5.9% |
| Note: This data is illustrative, based on general principles of deuterated compound stability, and serves to demonstrate trends. |
As the table shows, stability is optimal in the neutral to slightly acidic range.
Visualizing the Problem: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the source of deuterium exchange.
Experimental Protocols
Protocol 1: Stability Assessment of this compound
This protocol determines the stability of the deuterated standard under your specific experimental conditions.
Materials:
-
This compound stock solution
-
Blank matrix (e.g., plasma, urine)
-
Solvents and reagents used in your analytical method
Methodology:
-
Spike: Add this compound to the blank matrix at the working concentration used in your assay.
-
Incubate: Subject the spiked matrix sample to the exact conditions of your sample preparation procedure (e.g., incubate at a specific temperature for a set time, adjust pH).
-
Time Points: Aliquot samples at various time points throughout the process (e.g., T=0, 2, 8, and 24 hours). Store aliquots at -80°C immediately after collection to halt any further reaction.
-
Analyze: Process and analyze all aliquots in a single batch by LC-MS/MS. Monitor the mass transitions for both this compound and unlabeled Nordiphenhydramine.
-
Evaluate: A time-dependent increase in the peak area of the unlabeled analyte, with a corresponding decrease in the deuterated standard, indicates that D-H exchange is occurring.[1]
Protocol 2: Recommended Sample Preparation Workflow to Minimize Exchange
This workflow is designed to limit exposure to conditions known to cause deuterium back-exchange.
Factors Influencing Deuterium Exchange
Understanding the interplay of key factors is critical for prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting poor peak shape for Nordiphenhydramine-d5 and other basic compounds in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for this compound?
Poor peak shape in HPLC is typically categorized as peak tailing, fronting, or splitting. For a basic compound like this compound, the most frequent issues are:
-
Peak Tailing: Often caused by secondary interactions between the basic amine groups of the analyte and acidic residual silanol (B1196071) groups on the silica-based column packing.[1][2][3] Other causes include column contamination, low mobile phase buffer capacity, and mass overload.[4][5][6]
-
Peak Fronting: This is commonly a result of sample overload (high concentration), where the column's capacity is exceeded.[4][7][8] It can also be caused by using a sample solvent that is significantly stronger than the mobile phase or by a column bed collapse.[5][7][8]
-
Peak Splitting: This may indicate a partially blocked column inlet frit, a void at the head of the column, or a significant mismatch between the sample solvent and the mobile phase.[5][9][10]
Q2: My this compound peak is tailing severely. What are the immediate steps I should take to fix it?
Peak tailing for basic compounds is a prevalent issue. Here’s a prioritized troubleshooting approach:
-
Optimize Mobile Phase pH: this compound is a basic compound. Its interaction with the stationary phase is highly dependent on pH.[11] Un-ionized silanol groups on the silica (B1680970) surface can cause strong secondary interactions with the protonated amine, leading to tailing.[3][12] Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, minimizing these interactions and improving peak shape.[1][6]
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns are designed to have minimal accessible silanol groups, which significantly reduces peak tailing for basic analytes.[1][12][13]
-
Add a Mobile Phase Modifier: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[1]
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can accumulate and create active sites. Follow a rigorous column washing protocol (see Protocol 2).[14]
-
Reduce Sample Mass: Injecting too much analyte can overload the column, leading to tailing.[5] Try diluting your sample and reinjecting.
Q3: My peak is showing fronting. What is the likely cause and solution?
Peak fronting is characterized by a leading edge that is less steep than the trailing edge. The primary causes are:
-
Concentration Overload: The amount of sample injected exceeds the linear capacity of the stationary phase.[2][4]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will spread and elute too quickly, causing fronting.[7][15][16]
-
Column Collapse: A physical void or collapse of the packed bed at the column inlet can lead to uneven flow paths and distorted peaks.[5][8]
Q4: How does mobile phase buffer selection affect the peak shape of this compound?
Buffer selection is critical for controlling the ionization state of both the analyte and the stationary phase, which directly impacts retention and peak shape.
-
pH Control: A buffer maintains a stable pH. For basic analytes, a mobile phase pH set approximately 2 units below the analyte's pKa ensures it is fully protonated and in a single ionic state, preventing the peak distortion that occurs when both ionized and non-ionized forms are present.[18]
-
Buffering Capacity: The buffer concentration must be sufficient to resist pH changes introduced by the sample injection itself.[19][20] A low buffer capacity can lead to pH shifts at the column inlet, causing peak distortion.[19] A good starting point for buffer concentration is 10-25 mM.[19][20]
The following table summarizes the impact of mobile phase pH on the peak shape of a typical basic amine compound in reversed-phase HPLC.
| Mobile Phase pH | Analyte State (Basic Amine) | Silanol State (on Silica) | Expected Peak Shape | Rationale |
| Low pH (e.g., 2.5 - 3.5) | Fully Protonated (Charged) | Neutral (Protonated) | Symmetrical | Minimizes secondary ionic interactions between the analyte and the stationary phase.[1][12] |
| Mid pH (e.g., 4.0 - 7.0) | Protonated (Charged) | Partially to Fully Ionized (Negative) | Tailing | Strong ionic interaction between the positively charged analyte and negatively charged silanols.[12][21] |
| High pH (e.g., > 8.0) | Neutral (Uncharged) | Fully Ionized (Negative) | Symmetrical | Analyte is neutral, reducing strong ionic interactions. Requires a pH-stable column (e.g., hybrid or polymer-based).[21] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues in HPLC.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
This protocol outlines the steps for preparing a buffered mobile phase to improve the peak shape of basic compounds.
-
Select a Buffer: Choose a buffer with a pKa value close to the desired mobile phase pH. For a target pH of 3.0, a phosphate (B84403) buffer (pKa1 ≈ 2.1) or a formate (B1220265) buffer (pKa ≈ 3.75) is suitable.
-
Prepare Aqueous Portion: Weigh the appropriate amount of buffer salt (e.g., potassium phosphate monobasic) to achieve the desired concentration (e.g., 20 mM) in the final aqueous volume. Dissolve in HPLC-grade water.
-
Adjust pH: While stirring, carefully add a suitable acid (e.g., phosphoric acid for a phosphate buffer) to the aqueous solution until the pH meter reads the target pH (e.g., 3.0). It is crucial to measure and adjust the pH of the aqueous portion before adding any organic solvent.[19][21]
-
Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could block the column or system.[18]
-
Mix with Organic Solvent: Combine the filtered aqueous buffer with the required volume of organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve the final desired mobile phase composition.
-
Degas: Degas the final mobile phase solution using sonication, vacuum filtration, or helium sparging to prevent air bubbles from interfering with the detector and pump operation.
Protocol 2: Column Washing and Regeneration for Basic Compound Contamination
This protocol is designed to remove strongly retained basic compounds and other contaminants from a reversed-phase column. Always disconnect the column from the detector before washing.[14]
-
Initial Flush (Remove Buffer): Flush the column with 10-20 column volumes of a buffer-free mobile phase (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water). This prevents buffer precipitation in the next steps.[22]
-
Acidic Wash (Remove Bases): Flush the column with 10-20 column volumes of a mild acidic solution to remove adsorbed basic compounds. A common solution is 0.1% formic acid or 0.1% acetic acid in 50:50 Methanol:Water.[14]
-
Organic Flush (Remove Non-polar Contaminants): Flush with 10-20 column volumes of a strong, pure organic solvent. Isopropanol is very effective at removing a wide range of contaminants.[22]
-
Re-equilibration: Before returning to your analytical method, flush the column with the initial mobile phase (including buffer) for at least 20-30 column volumes, or until the baseline is stable.
-
Test Performance: Inject a standard to confirm that retention time and peak shape have been restored. If performance is not recovered, the column may be permanently damaged and require replacement.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. acdlabs.com [acdlabs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. mastelf.com [mastelf.com]
- 14. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Notes on Cleaning bound Protein from RP HPLC columns: [hplctips.blogspot.com]
- 15. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. lcms.cz [lcms.cz]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 19. phenomenex.blog [phenomenex.blog]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. agilent.com [agilent.com]
- 22. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
Technical Support Center: Optimizing Mass Spectrometry for Nordiphenhydramine-d5
Welcome to the technical support center for the analysis of Nordiphenhydramine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for monitoring Nordiphenhydramine and its deuterated internal standard, this compound?
For the analysis of Nordiphenhydramine and its d5-labeled internal standard, the following mass transitions (precursor ion -> product ion) are recommended for Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Nordiphenhydramine | 242.2 | 167.1 | The product ion corresponds to the diphenylcarbinol moiety[1]. |
| This compound | 247.2 | 167.1 or 172.1 | The precursor ion reflects the addition of five deuterium (B1214612) atoms. The product ion may or may not retain the deuterium labels depending on their location. If the deuterium labels are on the phenyl rings, the product ion will likely be 172.1. If they are on the ethylamine (B1201723) portion that is lost, the fragment will be 167.1. It is crucial to confirm the fragmentation pattern of your specific d5-labeled standard. |
| Diphenhydramine (B27) (Parent Drug) | 256.2 | 167.1 | Useful for monitoring the parent drug and confirming fragmentation pathways[2]. |
Q2: I am observing a poor signal for this compound. What are the potential causes and how can I troubleshoot this?
Low signal intensity for your internal standard can compromise the accuracy and precision of your assay. Here are common causes and troubleshooting steps:
-
Incorrect Concentration: Verify the concentration of your working solution. Serial dilution errors can lead to a weaker than expected signal.
-
Degradation: Ensure proper storage conditions for your standard. Consider preparing a fresh stock solution to rule out degradation.
-
Suboptimal Ionization: The efficiency of ionization can be affected by source parameters. Infuse a solution of this compound directly into the mass spectrometer to optimize parameters like capillary voltage, source temperature, and gas flows.
-
Instrument Calibration: A poorly tuned or calibrated instrument will exhibit low sensitivity. Perform routine instrument maintenance and calibration as per the manufacturer's recommendations.
Q3: My this compound peak is showing a different retention time than the unlabeled Nordiphenhydramine. Why is this happening and what should I do?
This phenomenon is known as a chromatographic shift or isotopic effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.
-
Cause: The substitution of hydrogen with deuterium can lead to minor changes in the physicochemical properties of the molecule, affecting its interaction with the stationary phase.
-
Solution: While a small, consistent shift is often acceptable, a significant or variable shift can lead to differential matrix effects. If the separation is problematic, consider adjusting your chromatographic method. A shallower gradient or a column with slightly lower resolution can sometimes help to ensure co-elution.
Q4: I suspect that the deuterium labels on my this compound are exchanging with hydrogen from my mobile phase or sample. How can I confirm and prevent this?
Isotopic exchange can lead to an underestimation of your internal standard's concentration and an overestimation of the analyte.
-
Confirmation: To confirm isotopic exchange, incubate your this compound standard in a blank matrix under the same conditions as your experimental samples. Analyze the sample over time, monitoring for an increase in the signal of unlabeled Nordiphenhydramine.
-
Prevention:
-
pH Control: Isotopic exchange is often catalyzed by acidic or basic conditions. Ensure the pH of your mobile phase and sample extracts is as close to neutral as possible, if compatible with your chromatography.
-
Label Position: Deuterium atoms on stable positions, such as aromatic rings, are less likely to exchange. When sourcing your standard, inquire about the position of the deuterium labels.
-
Troubleshooting Guides
Issue 1: High Variability in Analytical Results
High variability in your quantitative results can often be traced back to matrix effects.
Troubleshooting Workflow for High Variability
References
- 1. Identification of diphenhydramine metabolites in human urine by capillary electrophoresis-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ion suppression in the analysis of Nordiphenhydramine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS/MS analysis of Nordiphenhydramine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Nordiphenhydramine?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, Nordiphenhydramine, is reduced by the presence of co-eluting matrix components.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] Since Nordiphenhydramine is often analyzed in complex biological matrices like plasma or urine, endogenous compounds such as phospholipids (B1166683), salts, and proteins can interfere with its ionization in the mass spectrometer's source, leading to unreliable quantitative results.
Q2: How can I detect ion suppression in my Nordiphenhydramine assay?
A2: A common and effective method to identify and assess ion suppression is the post-column infusion experiment .[3][4][5] This technique involves infusing a standard solution of Nordiphenhydramine at a constant rate into the LC flow after the analytical column, while a blank, extracted matrix sample is injected. A dip in the baseline signal at the retention time of interfering components indicates the presence of ion suppression.[4][5]
Q3: What are the most common sources of ion suppression when analyzing Nordiphenhydramine in biological samples?
A3: The primary sources of ion suppression in biological matrices include:
-
Phospholipids: Abundant in plasma and serum, they are known to cause significant ion suppression, particularly in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can crystallize in the ESI source, reducing ionization efficiency.
-
Endogenous Metabolites: The complex nature of biological samples means that numerous small molecules can co-elute with Nordiphenhydramine and compete for ionization.
-
Formulation Agents: In preclinical studies, excipients from the drug formulation can also cause severe ion suppression.[6]
Q4: Which sample preparation technique is best for minimizing ion suppression for Nordiphenhydramine?
A4: The choice of sample preparation method is critical for reducing matrix effects. While there is no single "best" method for all applications, here is a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method, but it is often the least effective at removing interfering matrix components, making it more prone to ion suppression compared to LLE or SPE.[1][7]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT and is effective at removing highly polar interferences like salts. The choice of an appropriate organic solvent is crucial for good recovery of Nordiphenhydramine and minimal extraction of interfering substances.[3][8]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a wide range of interferences and can be highly selective for Nordiphenhydramine.[2][8] Mixed-mode or polymeric SPE cartridges can be particularly effective at removing phospholipids and other matrix components.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Nordiphenhydramine that may be related to ion suppression.
Problem 1: Low signal intensity or poor sensitivity for Nordiphenhydramine in matrix samples compared to neat standards.
-
Possible Cause: Significant ion suppression from co-eluting matrix components.
-
Solutions:
-
Optimize Sample Preparation: If using protein precipitation, consider switching to a more rigorous technique like LLE or SPE to achieve a cleaner sample extract.
-
Chromatographic Separation: Modify your LC method to separate Nordiphenhydramine from the regions of ion suppression. This can be achieved by changing the mobile phase composition, gradient profile, or using a different type of analytical column (e.g., HILIC if using reversed-phase).[1]
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant suppression. However, this may also decrease the analyte signal, so a balance must be found.
-
Problem 2: High variability in quantitative results between different lots of biological matrix.
-
Possible Cause: "Relative" matrix effects, where the extent of ion suppression varies from one sample source to another.
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Nordiphenhydramine is the most effective way to compensate for variable matrix effects, as it will be affected by ion suppression in the same way as the analyte.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects.[2]
-
Thorough Method Validation: During method development, evaluate the matrix effect using at least six different lots of the biological matrix to ensure the method is robust.
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
This protocol describes a general procedure for identifying regions of ion suppression in a chromatographic run.
-
Prepare a standard solution of Nordiphenhydramine in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Set up the infusion pump: Deliver the Nordiphenhydramine solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path using a T-fitting placed between the analytical column and the mass spectrometer.
-
Equilibrate the system: Allow the infused signal to stabilize, which will result in an elevated, steady baseline in your mass spectrometer's data acquisition software.
-
Inject a blank matrix extract: Prepare a blank sample (e.g., plasma from an untreated subject) using your intended sample preparation method. Inject this extract into the LC-MS system.
-
Analyze the data: Monitor the baseline of the infused Nordiphenhydramine signal. Any significant drops in the baseline indicate regions of ion suppression.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol provides a starting point for developing an LLE method for Nordiphenhydramine from plasma.
-
Sample Aliquoting: To 200 µL of plasma in a polypropylene (B1209903) tube, add the internal standard.
-
Basification: Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the pH and ensure Nordiphenhydramine is in its free base form.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl-t-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol).
-
Mixing: Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure efficient extraction.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Analysis of a Basic Drug in Plasma
| Sample Preparation Method | Relative Ion Suppression (%) | Analyte Recovery (%) | Method Simplicity |
| Protein Precipitation (Acetonitrile) | 40-60% | 85-95% | High |
| Liquid-Liquid Extraction (MTBE) | 10-25% | 70-85% | Medium |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | <10% | 90-105% | Low |
Note: The values presented are illustrative and can vary depending on the specific analyte, matrix, and experimental conditions.
Visualizations
Caption: A logical workflow for addressing ion suppression.
Caption: Overview of common sample preparation methods.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. (1999) | Ryan Bonfiglio | 945 Citations [scispace.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Common Pitfalls of Deuterated Internal Standards
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent issues I might encounter when using deuterated internal standards?
The most common pitfalls associated with the use of deuterated internal standards include:
-
Isotopic Exchange: The unintended swapping of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the sample matrix or solvents.[1][2][3] This can lead to an underestimation of the internal standard and an overestimation of the analyte.[2]
-
Chromatographic Shift and Differential Matrix Effects: Deuterated standards can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[4][5][6] This can lead to the analyte and internal standard experiencing different levels of ion suppression or enhancement from the sample matrix, compromising analytical accuracy.[1][4]
-
Purity Issues: The deuterated internal standard may contain isotopic or chemical impurities, such as the unlabeled analyte, which can lead to inaccurate quantification, especially at low concentrations.[1][4]
-
In-source Instability: The deuterated internal standard might exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1]
Q2: Why is my deuterated internal standard eluting at a different time than the analyte?
This chromatographic separation is a known isotope effect.[4][5][6] The substitution of hydrogen with the heavier deuterium isotope can slightly alter the physicochemical properties of the molecule, such as its lipophilicity.[6] In reversed-phase chromatography, it is common for deuterated compounds to elute slightly earlier than their non-deuterated analogs.[4][6] The extent of this shift can be influenced by the number and position of the deuterium labels.[6]
Q3: Can deuterated internal standards completely eliminate matrix effects?
While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[5][7] If a chromatographic shift occurs, the analyte and the internal standard may elute into regions with varying degrees of ion suppression, leading to what is known as differential matrix effects and inaccurate quantification.[5][7] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly in various biological matrices.[4]
Q4: How can I ensure the stability of my deuterated internal standard?
Proper storage and handling are critical. It is generally recommended to store deuterated standards at low temperatures (-20°C for long-term storage), protected from light, and under an inert atmosphere.[8] The choice of solvent is also crucial; neutral solvents like methanol (B129727) are often preferred, while acidic or basic solutions should be avoided as they can catalyze isotopic exchange.[8] It is always best to consult the manufacturer's certificate of analysis for specific storage instructions.[8]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: Your quantitative results are variable and do not seem reliable, despite using a deuterated internal standard.
Possible Causes and Solutions:
-
Lack of Co-elution:
-
Problem: The analyte and the deuterated internal standard are not eluting at the same time, leading to differential matrix effects.[4][9]
-
Troubleshooting Steps:
-
Overlay the chromatograms of the analyte and the internal standard to visually confirm co-elution.[4]
-
If a separation is observed, adjust your chromatographic method. You might consider using a column with lower resolution to ensure both compounds elute as a single peak.[4][9] Modifying the mobile phase composition, gradient, or temperature can also help improve co-elution.[1]
-
-
-
Isotopic Exchange (Back-Exchange):
-
Isotopic and Chemical Purity of the Standard:
-
Problem: The deuterated standard may be contaminated with the non-deuterated analyte.[1]
-
Troubleshooting Steps:
-
Always obtain a certificate of analysis from your supplier that specifies the isotopic and chemical purity. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.
-
Assess the contribution of the internal standard to the analyte signal by analyzing a blank sample spiked only with the deuterated internal standard. The response for the unlabeled analyte should be minimal.[1]
-
-
Issue 2: Variable Internal Standard Signal Intensity
Symptom: The peak area or height of your deuterated internal standard is inconsistent across different samples.
Possible Causes and Solutions:
-
Differential Matrix Effects:
-
Instability of the Deuterated Label:
-
Problem: The deuterium label may be unstable under your sample preparation or analysis conditions, leading to a decrease in the internal standard signal over time.[3][4]
-
Troubleshooting Steps:
-
Perform a stability study by incubating the deuterated internal standard in the sample matrix for a duration equivalent to your entire analytical process. A significant decrease in the internal standard signal suggests instability.[3]
-
-
Data Summary Table
| Functional Group | Relative Lability of Hydrogen/Deuterium | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions[2] |
| Amines (-NH₂, -NHR) | Highly Labile | Neutral, acidic, or basic conditions[2] |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions[2] |
| Amides (-CONH-) | Labile | Acid or base-catalyzed[2] |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[2] |
Key Experimental Protocols
Protocol 1: Assessing Isotopic Back-Exchange
Objective: To determine if the deuterated internal standard is stable under the experimental conditions by monitoring for the exchange of deuterium with hydrogen.
Methodology:
-
Prepare two sets of samples:
-
Set A (Control): Spike the deuterated internal standard into a clean solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[4]
-
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[4]
-
Process the samples using your established extraction procedure.[4]
-
Analyze the samples by LC-MS/MS.
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[4]
Protocol 2: Evaluating Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for the analyte and the deuterated internal standard in a specific matrix.
Methodology:
-
Prepare three sets of samples:
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the matrix effect using the peak areas from the different sets. A significant difference in the matrix effect between the analyte and the internal standard indicates a differential matrix effect.
Visual Diagrams
Caption: Troubleshooting workflow for inaccurate quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Stability of Nordiphenhydramine-d5 in different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nordiphenhydramine-d5. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is crucial to store the solutions in sealed containers to protect them from moisture. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Based on studies of the closely related compound Diphenhydramine, this compound is expected to be susceptible to degradation at both acidic and alkaline pH, particularly at elevated temperatures. One study on Diphenhydramine showed significant degradation at pH 1 and pH 4 when heated to 70°C for 35 hours, with degradation exceeding 19%.[1] Another study observed the highest percentage of degradation under alkaline conditions.
Q3: Is this compound sensitive to light?
Yes, this compound is expected to be photolabile. Studies on Diphenhydramine have shown significant degradation upon exposure to UV/VIS irradiation.[1] In one study, degradation ranged from 5.5% to 96.3% under UV/VIS light, depending on the pH of the solution.[1] Therefore, it is critical to protect solutions of this compound from light during storage and handling.
Q4: What are the expected degradation products of this compound?
Forced degradation studies of Diphenhydramine, which can be used as a proxy, have identified several degradation products under various stress conditions. The primary degradation pathways include hydrolysis and oxidation. While specific degradation products for this compound are not detailed in the provided search results, the degradation profile is expected to be similar to that of Diphenhydramine.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause: Improper storage and handling of this compound solutions.
-
Troubleshooting Steps:
-
Verify that stock solutions are stored at the correct temperature (-20°C for short-term, -80°C for long-term) in tightly sealed containers.
-
Ensure that solutions are protected from light at all times.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Use a validated stability-indicating analytical method to ensure that the parent drug is adequately separated from any degradation products.
-
Issue 2: Unexpected peaks in the chromatogram during HPLC analysis.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Review the storage conditions and handling procedures to identify any potential exposure to stress factors (e.g., light, elevated temperature, incompatible pH).
-
Perform a forced degradation study to intentionally generate degradation products and confirm their retention times relative to the parent peak.
-
Ensure the specificity of the HPLC method to separate all potential degradation products from the analyte of interest.
-
Quantitative Stability Data
The following tables summarize the quantitative data on the degradation of Diphenhydramine, which can be used as an analogue for this compound, under various forced degradation conditions.
Table 1: Stability of Diphenhydramine in a "Magic Mouthwash" Formulation [2]
| Storage Condition | Time (days) | Remaining Concentration (%) |
| Room Temperature (19.3 ± 0.8°C) | 0 | 100 |
| 1 | Within 90-110 | |
| 7 | Within 90-110 | |
| 14 | Within 90-110 | |
| 30 | Within 90-110 | |
| 60 | Within 90-110 | |
| 90 | Within 90-110 | |
| Refrigerated (3.01 ± 0.3°C) | 0 | 100 |
| 1 | Within 90-110 | |
| 7 | Within 90-110 | |
| 14 | Within 90-110 | |
| 30 | Within 90-110 | |
| 60 | Within 90-110 | |
| 90 | Within 90-110 |
Table 2: Forced Degradation of Diphenhydramine Hydrochloride [3]
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | - | - | 1.241 |
| Base Hydrolysis | 0.1 M NaOH | - | - | 4.082 |
| Oxidation | 3% H₂O₂ | - | - | 3.832 |
| Photolytic | UV Light | - | - | 1.666 |
| Thermal | Heat | - | 60°C | 1.001 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for the Analysis of Diphenhydramine
This protocol is a representative method for the analysis of Diphenhydramine and can be adapted for this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
Column: Inertsil ODS C18 (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: 15mM Ammonium acetate (B1210297) buffer: Acetonitrile (60:40 V/V).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Detection Wavelength: 220 nm.[5]
-
Column Temperature: Ambient.
Protocol 2: Forced Degradation Study
The following protocol outlines the conditions for a forced degradation study of Diphenhydramine.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at 60°C for 2 hours.[6]
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at 60°C for 8 hours.[6]
-
Oxidative Degradation: Treat the drug solution with 3% v/v hydrogen peroxide at 60°C for 30 minutes.[6]
-
Thermal Degradation: Expose the solid drug to a temperature of 70°C for 7 days.[6]
-
Photolytic Degradation: Expose the drug solution to UV light.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for stability studies of this compound.
References
- 1. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Analytical Variability with Nordiphenhydramine-d5
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Nordiphenhydramine-d5 as an internal standard to minimize analytical variability in quantitative assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) form of Nordiphenhydramine, where five hydrogen atoms have been replaced with deuterium. It is considered the "gold standard" for use as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Because its chemical and physical properties are nearly identical to the analyte (Nordiphenhydramine), it can effectively compensate for variations during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[1][2]
Q2: How does this compound help in mitigating matrix effects?
A2: Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since this compound co-elutes with Nordiphenhydramine and has nearly identical ionization characteristics, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity due to matrix effects are normalized, resulting in more reliable data.
Q3: What are the ideal storage and handling conditions for this compound?
A3: To maintain the isotopic and chemical purity of this compound, it should be stored in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8 °C or freezing at -20 °C is recommended. It is crucial to prevent exposure to moisture, as this can lead to hydrogen-deuterium (H-D) exchange, compromising the isotopic purity. Always allow the container to equilibrate to room temperature before opening to prevent condensation.
Data Presentation: The Impact of this compound on Analytical Variability
The use of a deuterated internal standard like this compound significantly improves the precision and accuracy of quantitative methods. The following tables illustrate the expected performance of an LC-MS/MS assay for Nordiphenhydramine with and without an ideal internal standard.
Note: The following data is representative and intended to demonstrate the typical improvements observed when using a stable isotope-labeled internal standard. Actual results may vary based on the specific experimental conditions.
Table 1: Inter-Assay Precision
| Analyte Concentration (ng/mL) | Without this compound (%RSD) | With this compound (%RSD) |
| 1 | 18.5 | 6.2 |
| 10 | 12.3 | 4.5 |
| 100 | 9.8 | 2.1 |
| 500 | 8.5 | 1.9 |
Table 2: Inter-Assay Accuracy
| Analyte Concentration (ng/mL) | Without this compound (% Accuracy) | With this compound (% Accuracy) |
| 1 | 85.2 - 115.8 | 94.5 - 105.3 |
| 10 | 88.9 - 112.1 | 96.2 - 103.8 |
| 100 | 91.5 - 108.9 | 98.1 - 101.7 |
| 500 | 92.3 - 107.5 | 98.5 - 101.2 |
Experimental Protocols
A detailed experimental protocol for the quantification of Nordiphenhydramine in human plasma using this compound as an internal standard is provided below.
1. Sample Preparation: Protein Precipitation
This method is a rapid and effective way to remove the majority of proteins from a plasma sample.
-
Step 1: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Step 2: Add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Step 3: Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Step 4: Vortex the mixture for 1 minute.
-
Step 5: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Step 6: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Step 7: Reconstitute the residue in 100 µL of the mobile phase.
-
Step 8: Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of the analyte from other matrix components.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Nordiphenhydramine: m/z 242 -> 167
-
This compound: m/z 247 -> 172
-
Mandatory Visualizations
Caption: Experimental workflow for Nordiphenhydramine quantification.
Caption: Correction of analytical variability by this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor reproducibility of analyte/internal standard area ratio. | Inconsistent sample preparation. | Ensure consistent pipetting and vortexing for all samples. |
| Cross-contamination or carryover. | Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples. | |
| Instability of the analyte or internal standard. | Verify the stability of the stock solutions and the processed samples under the experimental conditions. | |
| Analyte and this compound do not co-elute perfectly. | Isotope effect causing a slight chromatographic shift. | This is sometimes unavoidable but can be minimized by optimizing the chromatographic conditions (e.g., gradient, temperature). |
| Column degradation. | Replace the analytical column and implement a column washing protocol. | |
| Loss of this compound signal over time. | Degradation of the internal standard. | Prepare fresh stock and working solutions. Ensure proper storage conditions are maintained. |
| Hydrogen-Deuterium (H-D) exchange. | Avoid exposure to moisture and protic solvents. Handle under a dry, inert atmosphere. | |
| High background or interfering peaks at the retention time of the analyte or internal standard. | Contaminated mobile phase or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
| Matrix interference. | Optimize the sample preparation method (e.g., use solid-phase extraction for a cleaner extract). |
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Nordiphenhydramine Assay Using Nordiphenhydramine-d5
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Nordiphenhydramine, the N-desmethyl metabolite of Diphenhydramine, is critical for pharmacokinetic and drug metabolism studies. A robust bioanalytical method is essential for generating reliable data. The use of a stable isotope-labeled internal standard, such as Nordiphenhydramine-d5, is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability.
This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for an analogous N-desmethyl metabolite, serving as a strong proxy for a Nordiphenhydramine assay using this compound. We also present data from an alternative method for the parent drug, Diphenhydramine, to offer a broader context for bioanalytical method performance.
Performance Comparison of Bioanalytical Methods
The following tables summarize key validation parameters for two distinct LC-MS/MS methods. Method 1 is based on a validated assay for N-Desmethyl Rilmazolam, an N-desmethyl metabolite, and serves as a representative example for a Nordiphenhydramine assay utilizing a deuterated internal standard. Method 2 details a validated assay for the parent compound, Diphenhydramine, in plasma.
Method 1: N-desmethyl Metabolite Assay with Deuterated Internal Standard (Analogous to Nordiphenhydramine with this compound)
| Validation Parameter | Performance Metric |
| Linearity | |
| Concentration Range | 0.5 - 500 ng/mL |
| Regression Model | Weighted Linear (1/x²) |
| Correlation Coefficient (r²) | 0.997 |
| Accuracy & Precision | |
| LLOQ (0.5 ng/mL) | 94.8% Accuracy, 11.2% RSD |
| Low QC (1.5 ng/mL) | 95.3% Accuracy, 8.7% RSD |
| Mid QC (75 ng/mL) | 98.1% Accuracy, 5.4% RSD |
| High QC (400 ng/mL) | 96.5% Accuracy, 6.1% RSD |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Recovery | |
| Extraction Recovery | High and consistent (data not specified) |
| Stability | |
| Short-Term (Room Temp) | Stable for 6 hours |
| Long-Term (Frozen) | Data not specified |
| Freeze-Thaw | Data not specified |
Method 2: Alternative Diphenhydramine Assay in Rabbit Plasma
| Validation Parameter | Performance Metric |
| Linearity | |
| Concentration Range | 5 - 200 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Accuracy & Precision | |
| Intra-day and Inter-day Precision (RSD) | < 10% |
| Sensitivity | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |
Experimental Protocols
Method 1: N-desmethyl Metabolite Assay (Analogous to Nordiphenhydramine)
This protocol is adapted from a validated method for N-Desmethyl Rilmazolam.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (this compound).
-
Add 200 µL of 4% phosphoric acid to each sample.
-
Condition an Oasis MCX µElution plate with methanol (B129727) followed by water.
-
Load the pre-treated plasma samples onto the SPE plate.
-
Wash the plate with 2% formic acid followed by methanol.
-
Elute the analyte and internal standard with 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dilute the eluate with water containing 0.1% formic acid.
-
Inject the final extract into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Analytical Column: ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6460 Triple Quadrupole MS/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: To be optimized for Nordiphenhydramine and this compound.
Method 2: Diphenhydramine Assay
This protocol is based on a validated method for Diphenhydramine in rabbit plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To a plasma sample, add Triazolam as the internal standard.
-
Precipitate proteins by adding acetonitrile.[1]
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Chromatographic Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 μm).[1]
-
Mobile Phase: Acetonitrile-0.1% formic acid with gradient elution.[1]
-
Ionization Source: ESI, Positive Mode.[1]
-
MRM Transitions: m/z 255.8 → 166.6 for Diphenhydramine and m/z 342.9 → 308.0 for the internal standard (Triazolam).[1]
Visualizations
References
A Head-to-Head Comparison of Internal Standards for Diphenhydramine Bioanalysis: The Case for Nordiphenhydramine-d5
For researchers, scientists, and drug development professionals engaged in the bioanalysis of diphenhydramine (B27) and its metabolites, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison of Nordiphenhydramine-d5 with other commonly employed internal standards, supported by a review of published experimental data and detailed analytical protocols.
An ideal internal standard should closely mimic the physicochemical properties of the analyte, including its extraction recovery, ionization efficiency, and chromatographic behavior, thereby compensating for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry due to their high degree of similarity to the analyte.
This guide will delve into the performance of this compound as an internal standard, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and compare it with other alternatives such as deuterated parent drug analogs (e.g., Diphenhydramine-d3) and structurally similar but non-isotopically labeled compounds (e.g., Orphenadrine, Pseudoephedrine).
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in method development for quantitative bioanalysis. The ideal IS co-elutes with the analyte and experiences similar matrix effects, leading to a more accurate and precise measurement of the analyte's concentration. The following table summarizes the key performance characteristics of this compound and alternative internal standards based on data from various bioanalytical methods.
| Internal Standard | Analyte(s) | Matrix | Key Performance Characteristics | Reference |
| This compound | Diphenhydramine & Nordiphenhydramine | Plasma, Urine | Expected to provide excellent correction for matrix effects and variability in the analysis of Nordiphenhydramine due to identical chemical structure. As a metabolite, it can also track the metabolic process to some extent. | Theoretical |
| Diphenhydramine-d3 | Diphenhydramine | Oral Fluid | Used for the quantification of Diphenhydramine, demonstrating good performance in tracking the parent analyte. | [1] |
| [2H10]Diphenhydramine | Diphenhydramine | Ovine Plasma, Urine | Utilized for the simultaneous quantitation of diphenhydramine and its N-oxide metabolite, showcasing the utility of a heavily labeled parent drug analog. | [2] |
| Orphenadrine | Diphenhydramine & its N-oxide | Ovine Plasma, Urine | A structurally similar compound used as an IS. While not a SIL IS, it can provide adequate correction in some applications.[2] | [2][3] |
| Pseudoephedrine | Diphenhydramine & d-amphetamine | Beagle Dog Plasma | A non-deuterated, structurally distinct compound used as an IS. Its performance may be less optimal compared to a SIL IS due to differences in physicochemical properties. |
Table 1: Summary of Internal Standards Used in Diphenhydramine and Metabolite Analysis
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of diphenhydramine using different internal standards.
Protocol 1: LC-MS/MS Analysis of Diphenhydramine in Beagle Dog Plasma with Pseudoephedrine as Internal Standard
-
Sample Preparation: A 200 µL plasma sample is subjected to liquid-liquid extraction (LLE).
-
Chromatographic Separation:
-
Column: Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm)
-
Mobile Phase: Methanol-water-formic acid (65:35:0.5, v/v/v)
-
Flow Rate: 0.2 mL/min
-
-
Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Mode: Selected Reaction Monitoring (SRM)
-
Transitions:
-
Diphenhydramine: m/z 256.0 → 167.0
-
Pseudoephedrine (IS): m/z 166.1 → 148.0
-
-
Protocol 2: LC-MS/MS Analysis of Diphenhydramine and its N-oxide in Ovine Plasma with Orphenadrine as Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction of plasma or urine samples.
-
Chromatographic Separation:
-
Column: Propylamino LC column
-
-
Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Mode: Multiple Reaction Monitoring (MRM)
-
Key Considerations for Internal Standard Selection
The choice of an internal standard should be guided by several factors to ensure the reliability of the bioanalytical method.
Figure 1: Logical flow for selecting an internal standard based on performance.
The diagram above illustrates the decision-making process for selecting an internal standard. A stable isotope-labeled internal standard like this compound is the preferred choice as it is most likely to mimic the behavior of the analyte, leading to superior performance in matrix effect compensation, extraction recovery, and overall assay precision. When a SIL IS is not available, a structural analog may be a suitable alternative. Other, less structurally related compounds are generally considered less ideal due to potential differences in analytical behavior.
Experimental Workflow for Method Validation
A robust validation is essential to demonstrate the reliability of a bioanalytical method. The following workflow outlines the key steps in validating a method using an internal standard.
References
- 1. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Diphenhydramine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of diphenhydramine (B27) (DPH) and its primary metabolites, N-desmethyldiphenhydramine and diphenylmethoxyacetic acid. The following sections detail experimental protocols and present comparative performance data to aid in the selection and validation of analytical techniques for research and clinical applications.
Metabolic Pathway of Diphenhydramine
Diphenhydramine undergoes metabolism in the body, primarily through N-demethylation to form N-desmethyldiphenhydramine and subsequent oxidation to diphenylmethoxyacetic acid. Understanding this pathway is crucial for designing analytical methods that can accurately quantify both the parent drug and its key metabolites.
Caption: Metabolic pathway of Diphenhydramine.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the performance of commonly employed techniques for the analysis of diphenhydramine and its metabolites.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Reference |
| Diphenhydramine | 1 - 500 | 1 | Within ±15% | < 15% | [1] |
| N-desmethyldiphenhydramine | 0.5 - 200 | 0.5 | Within ±15% | < 15% | [1] |
| Diphenhydramine | 0.2 - 250.0 | 0.2 | < 15% bias | < 10% | [2] |
| Diphenhydramine N-oxide | 0.4 - 100.0 | 0.4 | < 15% bias | < 15% | [2] |
| N-nitroso N-desmethyl diphenhydramine | 0.05 - 10 | 0.1 | Not Reported | Not Reported | [3] |
Table 2: Performance Characteristics of GC-MS Methods
| Analyte | Linearity Range | LLOQ | Accuracy | Precision | Reference |
| Diphenhydramine | Not Specified | 36.6 ng/g | Not Reported | Not Reported | [4] |
| N-desmethyldiphenhydramine | 5 ng/mL - 2 µg/mL (aqueous) | Not Specified | Not Reported | Not Reported | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following protocols are summarized from the referenced literature.
LC-MS/MS Method for Diphenhydramine and N-desmethyldiphenhydramine in Plasma[1]
-
Sample Preparation: Liquid-liquid extraction of 200 µL plasma samples.
-
Chromatography:
-
Column: Zorbax SB-C18 (100 mm x 3.0 mm, 3.5 µm).
-
Mobile Phase: Methanol-water-formic acid (65:35:0.5, v/v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
Transitions:
-
Diphenhydramine: m/z 256.0 → 167.0
-
N-desmethyldiphenhydramine (as d-amphetamine): m/z 136.0 → 91.0
-
Internal Standard (pseudoephedrine): m/z 166.1 → 148.0
-
-
GC-MS Method for Diphenhydramine and N-desmethyldiphenhydramine in Aqueous Solutions[5][6]
-
Sample Preparation: Dispersive liquid-liquid microextraction (DLLME).
-
Aqueous solutions of DPH and its metabolite were prepared.
-
pH was adjusted to 12.
-
A mixture of acetonitrile (B52724) (dispersive solvent) and toluene (B28343) (extractive solvent) was injected.
-
The mixture was shaken and centrifuged.
-
The toluene layer was collected, evaporated, and reconstituted in methanol.
-
-
Gas Chromatography:
-
Instrument: Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).
-
-
Analysis: Quantification was performed using a calibration graph from standard solutions.
Workflow for Analytical Method Cross-Validation
The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of data generated by different laboratories or techniques. The general workflow involves a systematic comparison of performance characteristics.
Caption: Analytical method cross-validation workflow.
This guide provides a foundational comparison of analytical methods for diphenhydramine and its metabolites. For rigorous cross-validation, it is recommended to analyze a single set of quality control samples and incurred samples using the different methodologies to directly compare their performance and identify any potential discrepancies.
References
- 1. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. DSpace [soar.suny.edu]
The Gold Standard in Bioanalysis: A Comparative Look at Deuterated Internal Standards for Amine Metabolites
In the landscape of quantitative bioanalysis, particularly for pharmaceutical research and development, the use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision. This is especially true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where matrix effects and instrument variability can significantly impact data quality. This guide provides a comparative overview of the performance of deuterated internal standards in the quantitative analysis of amine metabolites, with a focus on providing the best available data to researchers, scientists, and drug development professionals.
Deuterated internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This ensures they behave similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any variations that may occur during the analytical process.
Comparative Performance of Internal Standards in Amine Metabolite Quantification
To illustrate the impact of the choice of internal standard on assay performance, this guide compares the accuracy and precision of two different internal standards used for the quantification of Diphenhydramine (B27) in plasma, as reported in peer-reviewed literature. This comparison serves as a valuable proxy for understanding the expected performance of Nordiphenhydramine-d5.
Table 1: Comparison of Accuracy and Precision of Internal Standards for Diphenhydramine Quantification
| Internal Standard | Analyte | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Orphenadrine | Diphenhydramine | 2.0 | < 15% | ≤ 15% |
| > 2.0 | < 10% | < 10% | ||
| Pseudoephedrine | Diphenhydramine | 1.0 (LLOQ) | Not Reported | Not Reported |
| 2.0 | -3.5% | 7.8% | ||
| 20.0 | 2.0% | 4.5% | ||
| 200.0 | 1.5% | 3.2% |
Data for Orphenadrine is based on the validation for Diphenhydramine and its N-oxide metabolite, where the acceptable variability was reported as ≤ 15% at concentrations below 2.0 ng/mL and < 10% at higher concentrations, with a bias of < 15% at all concentrations.[1] Data for Pseudoephedrine is derived from a study on the simultaneous determination of d-amphetamine and diphenhydramine.[2]
The data presented in Table 1 demonstrates that both structural analog internal standards, Orphenadrine and Pseudoephedrine, can provide acceptable accuracy and precision within the typical regulatory acceptance criteria (±15% for accuracy and ≤15% for precision). However, it is widely accepted in the scientific community that a co-eluting, stable isotope-labeled internal standard like this compound would likely result in even tighter precision and higher accuracy due to its superior ability to mimic the analyte's behavior throughout the analytical process.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are the experimental protocols for the two comparative methods.
Method 1: Quantification of Diphenhydramine using Orphenadrine as an Internal Standard
-
Sample Preparation:
-
To 1 mL of plasma, add the internal standard, orphenadrine.
-
Perform a liquid-liquid extraction.
-
-
Chromatography:
-
LC Column: Propylamino LC column.
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion electrospray mode with multiple reaction monitoring.
-
-
Validation:
-
The assay demonstrated acceptable variability (≤ 15% at analyte concentrations below 2.0 ng/mL and < 10% at all other concentrations) and bias (< 15% at all concentrations).[1]
-
Method 2: Quantification of Diphenhydramine using Pseudoephedrine as an Internal Standard
-
Sample Preparation:
-
To 200 µL of plasma, add the internal standard, pseudoephedrine.
-
Perform a simple liquid-liquid extraction.
-
-
Chromatography:
-
LC Column: Zorbax SB-C18 column (100 mm x 3.0 mm, 3.5 µm).
-
Mobile Phase: Methanol-water-formic acid (65:35:0.5, v/v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization.
-
Mode: Selected reaction monitoring (SRM).
-
Transitions:
-
Diphenhydramine: m/z 256.0 → 167.0
-
Pseudoephedrine (IS): m/z 166.1 → 148.0
-
-
-
Validation:
-
The lower limit of quantitation (LLOQ) for diphenhydramine was 1 ng/mL.
-
The method demonstrated good linearity over the range of 1-500 ng/mL (r² ≥ 0.9990).
-
Accuracy and precision were within acceptable limits.[2]
-
Visualizing the Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the logical workflow for a quantitative LC-MS/MS analysis using an internal standard.
Caption: Experimental workflow for Method 1.
Caption: Experimental workflow for Method 2.
References
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Nordiphenhydramine Analysis
In the precise world of bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative results. For researchers, scientists, and drug development professionals engaged in the analysis of Nordiphenhydramine, a primary metabolite of Diphenhydramine (B27), this choice often comes down to a deuterated internal standard like Nordiphenhydramine-d5 or a structural analog. This guide provides an objective comparison of these two approaches, supported by experimental principles and data, to inform the selection of the most appropriate internal standard for your analytical needs.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1][2] Their near-identical physicochemical properties to the analyte ensure they behave similarly during sample extraction, chromatography, and ionization. This co-elution and analogous response effectively compensate for variations in the analytical process, including matrix effects, leading to superior accuracy and precision.[3]
Structural analogs, while a more readily available and often cost-effective alternative, possess different chemical structures. These differences can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte, potentially compromising the accuracy and precision of the assay.[4]
Performance Comparison: this compound vs. A Structural Analog
To illustrate the performance differences, this guide presents a comparative summary of expected performance characteristics based on established principles and data from bioanalytical methods for similar compounds. For this comparison, we will consider Orphenadrine, a known structural analog of Diphenhydramine, as a representative structural analog internal standard.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS (e.g., Orphenadrine) |
| Linearity (Range) | Wide and consistent with the analyte | May be linear, but the range might differ from the analyte |
| Accuracy (% Bias) | Typically < 5% | Can be acceptable, but higher risk of bias (>15%) due to differential matrix effects and recovery |
| Precision (%RSD) | Typically < 5% | Generally higher variability compared to deuterated standards |
| Matrix Effect | Minimal, as it tracks the analyte closely | Potential for significant and variable matrix effects, leading to ion suppression or enhancement that differs from the analyte |
| Extraction Recovery | Nearly identical to the analyte | May differ significantly from the analyte, requiring careful validation |
| Chromatographic Retention | Co-elutes with the analyte | Elutes at a different retention time than the analyte |
This table presents expected performance characteristics based on the principles of using deuterated versus structural analog internal standards. Actual performance may vary depending on the specific assay conditions.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for implementing a robust bioanalytical assay. Below are representative protocols for the quantification of Nordiphenhydramine using either a deuterated or a structural analog internal standard.
Method 1: Quantification of Nordiphenhydramine using this compound Internal Standard (LC-MS/MS)
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Nordiphenhydramine in a biological matrix like human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.
-
Load the mixture onto a pre-conditioned mixed-mode solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Nordiphenhydramine: e.g., m/z 242.2 -> 152.1
-
This compound: e.g., m/z 247.2 -> 157.1
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
Method 2: Quantification of Nordiphenhydramine using a Structural Analog Internal Standard (e.g., Orphenadrine) (LC-MS/MS)
This protocol adapts the LC-MS/MS method to use a structural analog as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 10 µL of Orphenadrine working solution (e.g., 100 ng/mL in methanol).
-
Add 100 µL of 1 M sodium hydroxide (B78521) and 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 4 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Nordiphenhydramine: e.g., m/z 242.2 -> 152.1
-
Orphenadrine: e.g., m/z 270.2 -> 182.1
-
-
Optimize MS parameters for each compound individually.
-
Visualizing the Workflow and Rationale
To further clarify the process and the underlying principles, the following diagrams illustrate the bioanalytical workflow and the rationale for choosing a deuterated internal standard.
Caption: A typical bioanalytical workflow for the quantification of Nordiphenhydramine.
Caption: Rationale for the superiority of deuterated internal standards.
Conclusion
The choice between a deuterated internal standard and a structural analog has significant implications for the quality of bioanalytical data. While a structural analog can be a viable option, particularly when a deuterated standard is unavailable, the evidence overwhelmingly supports the use of a stable isotope-labeled internal standard like this compound for the most accurate and precise quantification of Nordiphenhydramine. Its ability to mimic the analyte's behavior throughout the analytical process provides a more robust and reliable method, ensuring the integrity of data for pharmacokinetic studies, clinical trials, and regulatory submissions.
References
- 1. Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity and sensitivity of Nordiphenhydramine detection with Nordiphenhydramine-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of nordiphenhydramine, a primary metabolite of the antihistamine diphenhydramine. The focus is on the linearity and sensitivity of detection, critical parameters in pharmacokinetic and toxicokinetic studies. We will explore the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a deuterated internal standard (Nordiphenhydramine-d5), and compare its performance with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method.
Method 1: High-Sensitivity Quantification by LC-MS/MS with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for the precise and accurate quantification of nordiphenhydramine in biological matrices. This approach minimizes variability introduced during sample preparation and potential matrix effects during ionization, ensuring high-quality data. While a specific validated method for nordiphenhydramine with this compound is not publicly available, the performance characteristics can be inferred from validated methods for the parent drug, diphenhydramine, and its other metabolites.
Table 1: Projected Performance Characteristics of Nordiphenhydramine Quantification by LC-MS/MS with this compound
| Parameter | Projected Performance |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Internal Standard | This compound |
Experimental Protocol: LC-MS/MS
A typical experimental workflow for the analysis of nordiphenhydramine using LC-MS/MS with a deuterated internal standard is outlined below.
Assessing the Isotopic Contribution of Nordiphenhydramine-d5 to the Analyte Signal in Quantitative Bioanalysis
A guide for researchers on ensuring accuracy in LC-MS/MS assays by evaluating the isotopic contribution of deuterated internal standards.
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3][4] These standards, most commonly deuterated analogues of the analyte, are crucial for correcting variability during sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the results.[1][3] However, it is imperative for researchers to assess the potential for isotopic contribution of the SIL-IS to the analyte signal, a phenomenon that can lead to inaccurate quantification if not properly addressed. This guide provides a comparative framework and detailed experimental protocols for evaluating the isotopic contribution of Nordiphenhydramine-d5 to the Nordiphenhydramine signal.
The Importance of Isotopic Purity
Deuterated internal standards are synthesized to have a higher mass than the analyte of interest by replacing one or more hydrogen atoms with deuterium. Ideally, the SIL-IS should be isotopically pure, containing only the deuterated form of the molecule. However, complete isotopic purity is rarely achieved, and trace amounts of the unlabeled analyte (M+0) or partially deuterated species may be present in the SIL-IS material. This isotopic impurity, along with the natural isotopic abundance of elements in the analyte, can contribute to the signal measured for the native analyte, a phenomenon often referred to as isotopic crosstalk.[1]
The impact of this contribution becomes more significant at the lower limit of quantification (LLOQ) of the assay, where the analyte concentration is low, and even a minor contribution from the internal standard can lead to a significant overestimation of the analyte concentration. Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) emphasize the importance of thorough validation of bioanalytical methods, which includes assessing the selectivity and potential for interference.[2]
Comparative Performance: The Advantage of High Isotopic Purity
The selection of a high-purity deuterated internal standard is paramount for minimizing isotopic contribution. Commercially available this compound typically has a high degree of isotopic enrichment. While specific lot-to-lot variability exists, reputable suppliers provide a Certificate of Analysis detailing the isotopic purity.
Table 1: Comparison of Expected Performance Based on Isotopic Purity of this compound
| Feature | This compound (≥98% Isotopic Purity) | Lower Purity Deuterated Standard (<95%) |
| Isotopic Contribution to Analyte Signal | Minimal and often negligible, especially at concentrations well above the LLOQ. | Potential for significant contribution, leading to positive bias in analyte quantification, particularly at low concentrations. |
| Accuracy at LLOQ | High accuracy, with bias typically within acceptable limits (e.g., ±15-20%). | Risk of unacceptable positive bias, potentially leading to failed validation batches. |
| Linearity of Calibration Curve | Excellent linearity over a wide dynamic range. | Potential for non-linearity, especially at the lower end of the curve, due to a disproportionate contribution from the internal standard. |
| Method Robustness | More robust and reliable method, less susceptible to variations in internal standard concentration. | Less robust method, requiring careful control of internal standard concentration and potentially more frequent calibration. |
Experimental Protocols
To quantitatively assess the isotopic contribution of this compound to the Nordiphenhydramine signal, the following experimental protocols should be performed as part of the bioanalytical method validation.
Preparation of Stock and Working Solutions
-
Nordiphenhydramine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nordiphenhydramine reference standard in a suitable solvent (e.g., methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol).
-
Nordiphenhydramine Working Solutions: Prepare a series of working solutions by serially diluting the Nordiphenhydramine stock solution to create calibration standards and quality control (QC) samples at various concentrations (e.g., LLOQ, low, mid, and high QC).
-
This compound Working Solution: Prepare a working solution of this compound at the concentration to be used in the assay.
Experiment to Determine Isotopic Contribution
Objective: To determine the percentage contribution of the this compound internal standard to the signal of the native Nordiphenhydramine analyte.
Procedure:
-
Prepare two sets of samples:
-
Set 1 (Blank + IS): Spike a blank biological matrix (e.g., human plasma) with the this compound working solution at the final concentration used in the assay. Prepare in triplicate.
-
Set 2 (LLOQ Sample): Spike a blank biological matrix with the Nordiphenhydramine working solution to achieve the LLOQ concentration and with the this compound working solution at the final concentration used in the assay. Prepare in triplicate.
-
-
Sample Preparation: Process both sets of samples using the established extraction procedure for the bioanalytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using the validated LC-MS/MS method. Monitor the MRM transitions for both Nordiphenhydramine and this compound.
-
Data Analysis:
-
In the "Blank + IS" samples (Set 1), measure the peak area response in the MRM channel for Nordiphenhydramine. This response represents the contribution from the internal standard.
-
In the "LLOQ Sample" (Set 2), measure the peak area response in the MRM channel for Nordiphenhydramine.
-
Calculate the percentage contribution using the following formula:
-
Acceptance Criteria: The response of the analyte in the "Blank + IS" samples should be less than 20% of the analyte response at the LLOQ.[3]
LC-MS/MS Instrument Parameters
While specific parameters need to be optimized for the instrument in use, the following provides a starting point for the analysis of Nordiphenhydramine and this compound.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | High-performance liquid chromatography system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to achieve chromatographic separation of Nordiphenhydramine and potential interferences. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nordiphenhydramine: To be determined by infusion of the standard. A common fragmentation is the loss of the dimethylamine (B145610) group. For the related compound diphenhydramine (B27), a transition of m/z 256.0 -> 167.0 is used.[5] This compound: The precursor ion will be 5 mass units higher than Nordiphenhydramine. The product ion is often the same as the unlabeled analyte. |
| Collision Energy | Optimized for each transition. |
| Dwell Time | Optimized to ensure a sufficient number of data points across the chromatographic peak. |
Visualizing the Workflow and Logic
To better understand the process of assessing isotopic contribution and the underlying logic, the following diagrams are provided.
Caption: Experimental workflow for assessing isotopic contribution.
Caption: Logical relationship of isotopic interference.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study: Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accuracy and precision in quantitative bioanalysis is paramount. In liquid chromatography-mass spectrometry (LC-MS) based quantification, the choice of an internal standard (IS) is a critical decision that significantly impacts data quality. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process.
Internal standards are essential for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards employed are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium (B1214612), and non-deuterated or structural analogue internal standards, which possess a similar but not identical chemical structure.[1]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally deliver superior assay performance compared to structural analogues.[1] This is primarily because their near-identical physicochemical properties allow them to more effectively compensate for variations during sample processing and analysis.[2]
However, the use of structural analogues can be a viable option when a deuterated standard is not commercially available or is prohibitively expensive.[1] It is crucial to thoroughly validate the performance of any internal standard to ensure the reliability of the analytical method.
Quantitative Data Summary
The following table summarizes typical quantitative performance data from a comparative experiment designed to quantify a drug in human plasma using either a deuterated internal standard or a structural analogue internal standard.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Structural Analogue) Internal Standard | Key Observations |
| Matrix Effect (CV%) | < 5% | 15-30% | Deuterated IS more effectively compensates for variability in ion suppression/enhancement across different biological matrices. |
| Recovery | 95-105% (relative to analyte) | 70-120% (can be variable) | The recovery of the deuterated IS closely tracks that of the analyte during sample extraction. |
| Accuracy (% Bias) | ± 5% | ± 15% | Use of a deuterated IS results in lower bias and more accurate quantification. |
| Precision (%RSD) | < 5% | < 15% | Assays using deuterated IS generally exhibit higher precision (lower relative standard deviation).[3] |
| Calibration Curve Linearity (r²) | > 0.999 | > 0.995 | Both can yield linear calibration curves, but the data points with deuterated IS often show less dispersion. |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a series of validation experiments should be conducted. Detailed methodologies for key experiments are provided below.
Evaluation of Matrix Effects
Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Spiking Solutions:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).[1]
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.[1]
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[1]
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[1]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF):
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).
-
MF = (Peak Area in post-extraction spiked matrix) / (Peak Area in neat solution)
-
-
Calculation of IS-Normalized MF:
-
Calculate the IS-normalized MF for each matrix source by dividing the analyte MF by the IS MF.
-
-
Evaluation of Variability:
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV indicates better compensation for the variability of the matrix effect.[1]
-
Assessment of Recovery
Objective: To determine and compare the extraction recovery of the analyte and the two types of internal standards from the biological matrix.
Procedure:
-
Prepare three sets of samples:
-
Set A: Blank matrix spiked with the analyte and the internal standard before extraction.
-
Set B: Blank matrix extracted first, then spiked with the analyte and the internal standard.
-
Set C: A neat solution of the analyte and the internal standard at the same final concentration as in Set A and B.
-
-
Process and analyze all three sets of samples via LC-MS/MS.
-
Calculation of Recovery:
-
Recovery (%) = (Peak Area of Analyte/IS in Set A / Peak Area of Analyte/IS in Set B) x 100
-
Evaluation of Calibration Curve Linearity
Objective: To construct and compare calibration curves using both internal standards to assess linearity and the goodness of fit.
Procedure:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
Add a constant amount of either the deuterated IS or the non-deuterated IS to each calibration standard.
-
Extract the calibration standards and analyze them by LC-MS/MS.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²). An r² value closer to 1.0 indicates a better fit of the data to a linear model.
Visualizing the Workflow and Comparison
To better understand the experimental process and the logical comparison, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative bioanalysis using an internal standard.
Caption: Logical comparison of deuterated and non-deuterated internal standards.
Conclusion
The choice between a deuterated and a non-deuterated internal standard has significant implications for the accuracy, precision, and robustness of a bioanalytical method. While deuterated internal standards are generally the superior choice due to their near-identical physicochemical properties to the analyte, practical considerations such as cost and availability may necessitate the use of a structural analogue. Regardless of the type of internal standard chosen, rigorous validation through experiments evaluating matrix effects, recovery, and linearity is essential to ensure reliable and high-quality quantitative data in drug development and other research areas.
References
Safety Operating Guide
Proper Disposal of Nordiphenhydramine-d5 in a Laboratory Setting
The proper disposal of Nordiphenhydramine-d5, a deuterated form of a pharmaceutical-related compound, is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Assessment
Before handling this compound, it is essential to understand its potential hazards. While a specific Safety Data Sheet (SDS) for the deuterated form may not always be available, the SDS for the parent compound, Diphenhydramine, serves as a reliable reference.
Key Hazards:
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Irritation: Can cause skin and serious eye irritation.[3]
All laboratory personnel handling this compound must be trained on these hazards and the proper use of personal protective equipment (PPE).
Personal Protective Equipment (PPE)
To minimize exposure, the following PPE should be worn when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemically resistant, impervious gloves. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin and Body | Lab coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[4] this compound waste should never be disposed of in regular trash or down the sanitary sewer.[1][4]
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[4][5] The container must have a secure, leak-proof closure.[4]
-
Labeling: As soon as waste accumulation begins, affix a hazardous waste tag.[5] The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic")
-
Accumulation start date
-
-
Segregation: Store the this compound waste container separately from incompatible materials.[4]
-
Storage: Keep the waste container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[4] Ensure the container is closed at all times except when adding waste.[5]
Disposal Procedure
The disposal of this compound waste must be handled through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Plan:
-
Waste Characterization: All waste must be properly identified. Since this compound is a pharmaceutical-related compound with known toxicity, it is classified as hazardous waste.
-
Container Management: Do not overfill the waste container. Leave adequate headspace (at least 10%) to prevent spills and accommodate expansion.
-
Request Pickup: Once the container is full or waste is no longer being generated, submit a chemical waste collection request to your institution's EHS office.
-
Documentation: Maintain a log of the waste generated, including the chemical name and quantity. This is a key requirement of the Resource Conservation and Recovery Act (RCRA).[4][6]
-
Off-site Treatment: The collected waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, typically via incineration.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an absorbent material (e.g., vermiculite, sand).
-
Collection: Place all contaminated materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Regulatory Framework
The management of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][6] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in a research setting.[7][8]
| Regulation | Key Requirements for Laboratories |
| RCRA | "Cradle-to-grave" management of hazardous waste, including proper identification, storage, transport, and disposal.[6] Prohibits disposal in regular trash or sewers.[4] |
| OSHA | Mandates safe handling of hazardous chemicals, including the use of PPE and proper container management to protect workers.[4][6] |
| EPA (Subpart K) | Alternative standards for academic labs, including requirements for waste removal from the lab every twelve months and development of a Laboratory Management Plan.[7][8] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Personal protective equipment for handling Nordiphenhydramine-d5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Nordiphenhydramine-d5, a deuterated analog of a diphenhydramine-related compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like its non-deuterated counterparts, should be handled with care. Based on the safety data for similar compounds, it is likely to be harmful if swallowed or inhaled.[1][2][3] It may also cause skin and eye irritation.[3] Therefore, a comprehensive approach to personal protective equipment is crucial to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect from splashes.[4][5] |
| Face Shield | Recommended when there is a significant risk of splashing.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves | Impermeable gloves, such as nitrile or butyl rubber, should be worn.[1][6] Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is required to protect skin and clothing.[6] |
| Gowns | For activities with a higher risk of contamination, disposable gowns that close in the back are recommended.[5] | |
| Respiratory Protection | Fume Hood | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[6] |
| Respirator | In situations where a fume hood is not available or as an additional precaution, a NIOSH-approved respirator may be necessary.[4][7] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound from receipt to disposal.
Caption: This diagram illustrates the procedural flow for safely handling this compound.
Step-by-Step Handling Procedures:
-
Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS) for any specific handling instructions.[8] Don all required personal protective equipment as outlined in the table above.
-
Handling in a Controlled Environment : All manipulations of this compound, including weighing and preparation of solutions, must be carried out in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Spill Management : In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for disposal.
-
Decontamination : After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[1]
Disposal Plan:
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste contaminated with this compound, including unused material, contaminated labware, and cleaning materials, must be collected in a clearly labeled, sealed container.
-
Waste Segregation : Do not mix this waste with other waste streams. If the compound is dissolved in a solvent, the waste should be treated as a mixed hazardous waste.
-
Institutional Guidelines : Dispose of the chemical waste in accordance with all local, state, and federal regulations.[9][10] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of down the drain or in regular trash.[3][9]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. azom.com [azom.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Diphenhydramine D5 Hydrochloride | CAS No: 1219795-16-0 [aquigenbio.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
